C25-140
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-[3,5-dimethyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrazol-4-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N7O/c1-18-23(19(2)32(29-18)25-11-10-24-28-27-20(3)33(24)30-25)9-12-26(34)31-15-13-22(14-16-31)17-21-7-5-4-6-8-21/h4-8,10-11,22H,9,12-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKVRXVHZGBRKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=NN3C(=NN=C3C=C2)C)C)CCC(=O)N4CCC(CC4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of C25-140
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the mechanism of action of C25-140, a first-in-class, orally active, and selective small-molecule inhibitor of the TRAF6-Ubc13 protein-protein interaction. This compound presents a promising therapeutic strategy for autoimmune and chronic inflammatory diseases by targeting a key node in inflammatory signaling pathways.
Core Mechanism of Action
This compound directly binds to the E3 ubiquitin ligase TNF receptor-associated factor 6 (TRAF6), sterically hindering its interaction with the E2 ubiquitin-conjugating enzyme Ubc13 (also known as UBE2N).[1][2][3][4][5] This inhibition is critical because the TRAF6-Ubc13 complex is responsible for the synthesis of Lys63-linked polyubiquitin chains, a non-degradative ubiquitination event that serves as a scaffold for the recruitment and activation of downstream signaling proteins.[2][6] By disrupting the formation of these chains, this compound effectively attenuates the activation of the canonical NF-κB pathway, a central regulator of inflammatory and immune responses.[1][2][4] This targeted inhibition has been demonstrated to be effective in various immune and inflammatory signaling pathways, including those initiated by pro-inflammatory cytokines, innate immunity receptors, and antigen receptors.[2][4]
Signaling Pathways Affected by this compound
The inhibitory action of this compound on the TRAF6-Ubc13 interaction has significant downstream effects on multiple signaling cascades that are crucial in the pathogenesis of autoimmune diseases. TRAF6 is a common signaling intermediate for the Interleukin-1 receptor (IL-1R)/Toll-like receptor (TLR) superfamily and the TNF receptor (TNFR) superfamily.[7]
This compound has been shown to efficiently inhibit receptor signaling mediated by IL-1β and TNFα.[1][2][6] It also impacts the T-cell receptor (TCR)-mediated immune response.[2][6] The mechanism involves the reduction of TRAF6 auto-ubiquitination, which in turn leads to decreased phosphorylation of IκBα and subsequent inhibition of NF-κB nuclear translocation and target gene expression.[1][2][3] This ultimately results in reduced secretion of NF-κB-driven inflammatory cytokines such as TNFα and IL-6.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity and pharmacokinetic properties of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Conditions |
| Inhibition of TRAF6-mediated ubiquitin chain formation | 10-30 µM | In vitro | 2 hours |
| Reduction of TNFα-induced IκBα phosphorylation | Concentration-dependent | Various cell lines | - |
| Inhibition of NF-κB target gene expression | Concentration-dependent | Various cell lines | - |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Mouse Model | Administration Route | Dosage | Duration | Outcome |
| Imiquimod-induced psoriasis | Topical | ~1.5 mg/kg | Twice daily for 6 days | Ameliorated symptoms of psoriasis.[1][2] |
| Collagen-induced arthritis (CIA) | Intraperitoneal (i.p.) | 6-14 mg/kg | Twice daily for 14 days | Dose-dependent improvement of RA disease outcome, including reduced inflammation and structural damage.[1] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dosage | Cmax | AUC | t1/2 | Vd |
| Intravenous (i.v.) | 10 mg/kg | 9.7 µg/mL | 274,083 ngmin/mL | 80.62 min | 4.13 L/kg |
| Intraperitoneal (i.p.) | 10 mg/kg | 4.2 µg/mL | 100,000 ngmin/mL | 184 min | 25.6 L/kg |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Co-Immunoprecipitation to Assess TRAF6-Ubc13 Interaction
This assay is designed to determine the effect of this compound on the interaction between TRAF6 and Ubc13 in a cellular context.
-
Cell Culture and Transfection: HEK293T cells are cultured to 70-80% confluency and then transfected with a plasmid encoding HA-tagged TRAF6.
-
Compound Treatment: Following transfection, cells are treated with this compound at various concentrations or with a vehicle control (e.g., DMSO).
-
Cell Lysis: Cells are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysates are incubated with anti-HA antibody-conjugated beads to pull down the HA-TRAF6 protein complexes.
-
Washing: The beads are washed multiple times to remove non-specific binding proteins.
-
Elution and Western Blotting: The protein complexes are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with antibodies against HA (to detect TRAF6) and Ubc13 to assess the amount of co-immunoprecipitated Ubc13.
-
Quantification: The band intensities for Ubc13 are normalized to the corresponding HA-TRAF6 band intensities to quantify the effect of this compound on the interaction.[2][3][5]
In Vitro Ubiquitination Assay
This assay directly measures the enzymatic activity of TRAF6 in the presence of this compound.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant E1 activating enzyme, E2 conjugating enzyme (Ubc13/Uev1a complex), ubiquitin, ATP, and recombinant TRAF6.
-
Compound Addition: this compound is added to the reaction mixture at various concentrations. A vehicle control is also included.
-
Initiation and Incubation: The reaction is initiated by the addition of TRAF6 and incubated at 37°C for a specified time (e.g., 60-90 minutes).
-
Termination: The reaction is stopped by adding SDS-PAGE loading buffer.
-
Western Blotting: The reaction products are resolved by SDS-PAGE and analyzed by Western blotting using an antibody against ubiquitin to detect the formation of polyubiquitin chains. A dose-dependent reduction in the ubiquitin smear indicates inhibition of TRAF6 activity.[3]
Cell-Based NF-κB Signaling Assays (IκBα Phosphorylation)
This assay evaluates the effect of this compound on the upstream signaling events leading to NF-κB activation.
-
Cell Culture and Treatment: A suitable cell line (e.g., MEF or HeLa) is cultured and pre-treated with this compound or a vehicle control for a specified time.
-
Stimulation: The cells are then stimulated with an NF-κB activator such as IL-1β or TNFα for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation.[2][3]
-
Cell Lysis and Western Blotting: Cells are lysed, and the lysates are subjected to Western blotting using antibodies against phosphorylated IκBα (p-IκBα) and total IκBα. An antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.
-
Quantification: The levels of p-IκBα are normalized to total IκBα or the loading control to determine the inhibitory effect of this compound.[3]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow from the initial screening to the in vivo validation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Mechanism by which TRAF6 Participates in the Immune Regulation of Autoimmune Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
C25-140: A Targeted Inhibitor of the NF-κB Pathway
A Technical Guide on the Mechanism and Application of a First-in-Class TRAF6-Ubc13 Inhibitor
This technical guide provides an in-depth analysis of C25-140, a novel small-molecule inhibitor, and its role in the targeted inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Designed for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated biological pathways and workflows.
The NF-κB signaling cascade is a cornerstone of the immune and inflammatory response.[1] Its dysregulation is a hallmark of numerous chronic inflammatory and autoimmune diseases.[2] A key regulator in this pathway is the TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[2][3] TRAF6, in concert with the E2 conjugating enzyme complex Ubc13–Uev1a, generates Lys63-linked polyubiquitin chains, a critical step for signal propagation leading to the activation of the IκB kinase (IKK) complex and subsequent NF-κB activation.[4][5] The protein-protein interaction (PPI) between TRAF6 and Ubc13 is therefore a prime target for therapeutic intervention.[2][4]
This compound has been identified as a first-in-class, selective inhibitor that directly targets this TRAF6-Ubc13 interaction, offering a promising strategy for combating diseases driven by aberrant NF-κB signaling.[3][6][7][8]
Core Mechanism of this compound Action
This compound functions by directly binding to TRAF6, thereby physically obstructing its interaction with the E2 conjugating enzyme Ubc13.[4][6][8][9] This disruption is the linchpin of its inhibitory effect. By preventing the TRAF6-Ubc13 association, this compound effectively attenuates the E3 ligase activity of TRAF6.[3][10]
The immediate downstream consequence is a dose-dependent reduction in TRAF6 auto-ubiquitination, a necessary step for its full activation.[3][11] This impairment halts the signaling cascade that leads to the activation of the IKK complex.[3][5] As a result, the phosphorylation of IκBα at Ser32 and Ser36 is diminished.[3][11][12] Unphosphorylated IκBα remains bound to NF-κB dimers (typically p50/RelA) in the cytoplasm, preventing their translocation to the nucleus.[13][14] This cytoplasmic sequestration of NF-κB blocks the transcription of a host of pro-inflammatory genes, cytokines, and chemokines, effectively dampening the inflammatory response.[3][11]
Caption: The Canonical NF-κB Signaling Pathway.
Caption: this compound Mechanism of NF-κB Pathway Inhibition.
Quantitative Data Summary
The inhibitory effects of this compound have been characterized in a variety of in vitro and cellular assays.
Table 1: In Vitro and Cellular Activity of this compound
| Assay Type | System/Cell Line | Stimulus | Observed Effect | Reference |
|---|---|---|---|---|
| In Vitro Ubiquitination | Recombinant TRAF6, Ubc13/Uev1a | - | Dose-dependent reduction of TRAF6-mediated ubiquitin chain formation. | [8][9] |
| TRAF6-Ubc13 Interaction | HEK293T cells (Co-IP) | - | Dose-dependent reduction of Ubc13 co-immunoprecipitating with TRAF6. | [3][9] |
| TRAF6 Auto-ubiquitination | MEF cells | IL-1β | Dose-dependent reduction of TRAF6 auto-ubiquitination. | [3][11] |
| IκBα Phosphorylation | MEF cells | IL-1β | Dose-dependent decrease in p-IκBα levels. | [3][11] |
| IκBα Phosphorylation | Jurkat T-cells | PMA/Ionomycin | Dose-dependent decrease in p-IκBα levels. | [3][11] |
| Gene Expression | MEF cells | IL-1β, TNFα | Diminished expression of NF-κB target genes (ICAM-1, A20). | [3] |
| Cytokine Secretion | Jurkat T-cells | PMA/Ionomycin | Attenuated secretion of IL-2 and TNFα. | [3][11] |
| Cytokine Secretion | Human PBMCs | IL-1β | Reduced secretion of TNFα and IL-6. | [3] |
| Cytokine Secretion | Human PBMCs | LPS | Reduced secretion of IL-1β and TNFα. | [3] |
| Cell Viability | MEF, Jurkat T-cells | - | No substantial influence on cell viability at concentrations up to 50 μM. |[3][15] |
Table 2: Selectivity Profile of this compound
| Target Class | Target | Effect | Note | Reference |
|---|---|---|---|---|
| E3 Ligase | TRAF6 | Inhibited | Primary target; disrupts K63-linked ubiquitination. | [3][4][10] |
| cIAP1 | Inhibited | Also a RING E3 ligase generating K63 ubiquitin chains. | [3][4] | |
| MDM2 | Not Inhibited | Generates K48-linked chains. | [3][10][11][16] | |
| TRIM63 | Not Inhibited | Generates K48-linked chains. | [3][10][11][16] | |
| RNF4 | Not Inhibited | SUMO-targeted ubiquitin ligase. | [3][10][11][16] | |
| ITCH | Not Inhibited | HECT-type E3 ligase. | [3][10][11][16] | |
| E6AP | Not Inhibited | HECT-type E3 ligase. | [3][10][11][16] |
| E1/E2 Enzymes | Various E1/E2 reactions | Not Inhibited | this compound acts on the E3 ligase side of the PPI. |[3][10] |
The inhibition of TNFα signaling by this compound, which is not typically TRAF6-dependent, is explained by its off-target activity against cIAP1, a key regulator in the TNFα receptor pathway.[3] However, this compound does not interfere with the formation of Lys48-linked polyubiquitin chains, which are crucial for cellular protein homeostasis.[3]
Experimental Protocols
Detailed methodologies are critical for replicating and building upon existing research. Below are protocols for key experiments used to characterize this compound.
1. Co-Immunoprecipitation (Co-IP) for TRAF6-Ubc13 Interaction
-
Objective: To demonstrate that this compound disrupts the interaction between TRAF6 and Ubc13 within a cellular context.
-
Methodology:
-
Cell Culture and Lysis: Culture HEK293T cells and transfect with HA-tagged TRAF6. Treat cells with this compound or a vehicle control (DMSO) for a specified time. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with anti-HA antibody-conjugated beads overnight at 4°C to pull down HA-TRAF6 and its interacting partners.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elution and Western Blot: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with primary antibodies against HA (to confirm TRAF6 pulldown) and endogenous Ubc13. Use appropriate HRP-conjugated secondary antibodies and an ECL substrate for detection.
-
Analysis: Quantify the band intensity of co-immunoprecipitated Ubc13 relative to the amount of immunoprecipitated HA-TRAF6. A reduction in the Ubc13 signal in this compound-treated samples indicates inhibition of the interaction.[3]
-
2. In Vitro Ubiquitination Assay
-
Objective: To directly measure the effect of this compound on the enzymatic activity of TRAF6.
-
Methodology:
-
Reaction Setup: In a reaction buffer, combine recombinant E1 activating enzyme, E2 conjugating enzyme (Ubc13/Uev1a), ubiquitin, ATP, and recombinant TRAF6.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixtures.
-
Initiation and Incubation: Initiate the reaction by adding TRAF6 and incubate at 30-37°C for 60-90 minutes to allow for ubiquitin chain formation.
-
Termination and Detection: Stop the reaction by adding SDS-PAGE sample buffer. Analyze the reaction products by Western blot using an antibody specific for ubiquitin or TRAF6.
-
Analysis: The formation of high-molecular-weight smears or distinct bands corresponding to polyubiquitinated TRAF6 indicates E3 ligase activity. A dose-dependent decrease in this signal in the presence of this compound demonstrates its inhibitory effect.[9][11]
-
3. Western Blot for IκBα Phosphorylation
-
Objective: To assess the downstream impact of this compound on a key NF-κB pathway activation marker.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MEFs, Jurkat T-cells) and allow them to adhere or stabilize. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL IL-1β or TNFα) for a short period (e.g., 5-15 minutes) to induce IκBα phosphorylation.
-
Lysis and Protein Quantification: Immediately lyse the cells in RIPA buffer with inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα). Subsequently, strip the membrane and re-probe with an antibody for total IκBα and a loading control (e.g., β-actin or GAPDH).
-
Analysis: Quantify the p-IκBα band intensity and normalize it to the total IκBα and/or the loading control. A reduction in normalized p-IκBα levels in this compound-treated cells indicates pathway inhibition.[3][11]
-
Caption: General Experimental Workflow for Assessing this compound Activity.
Conclusion and Future Directions
This compound is a potent and fairly selective small-molecule inhibitor that successfully targets the protein-protein interaction between TRAF6 and Ubc13.[3][4] By disrupting this key step, it effectively impedes NF-κB activation across various immune and inflammatory signaling pathways.[2][3] Its efficacy has been demonstrated in multiple cell types, including primary human cells, and it has shown therapeutic potential by ameliorating disease outcomes in preclinical mouse models of psoriasis and rheumatoid arthritis.[2][3][8]
As a first-in-class inhibitor, this compound not only represents a promising lead for the development of novel therapeutics for autoimmune and chronic inflammatory diseases but also serves as an invaluable chemical probe to further dissect the role of the ubiquitin system in immune signaling.[2][3] Future research may focus on optimizing its selectivity to avoid off-target effects (e.g., on cIAP1), improving its pharmacokinetic properties, and exploring its therapeutic utility in a broader range of NF-κB-driven pathologies.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleck.co.jp [selleck.co.jp]
- 7. axonmedchem.com [axonmedchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. molnova.cn [molnova.cn]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Post-translational Modifications of IκBα: The State of the Art [frontiersin.org]
- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 14. NF-κB - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
The Modulatory Effects of C25-140 on Cytokine Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
C25-140 is a first-in-class small molecule inhibitor that selectively targets the interaction between TNF receptor-associated factor 6 (TRAF6) and ubiquitin-conjugating enzyme E2 N (Ubc13). This interaction is a critical node in the signal transduction of several key pro-inflammatory cytokines, leading to the activation of the nuclear factor-κB (NF-κB) pathway. By disrupting the TRAF6-Ubc13 complex, this compound effectively impedes the formation of lysine 63-linked polyubiquitin chains, a crucial step in the propagation of inflammatory signals. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on various cytokine signaling pathways, and detailed protocols for key experiments used to characterize its activity. The presented data demonstrates the potential of this compound as a therapeutic agent for autoimmune and chronic inflammatory diseases.
Introduction
Chronic inflammation is a hallmark of numerous autoimmune diseases, including rheumatoid arthritis and psoriasis.[1] A central mediator of inflammatory responses is the transcription factor NF-κB, which orchestrates the expression of a wide array of pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules. The E3 ubiquitin ligase TRAF6 plays a pivotal role in bridging signals from various immune receptors, such as the Interleukin-1 receptor (IL-1R), Toll-like receptors (TLRs), and the T-cell receptor (TCR), to the canonical NF-κB pathway.[2][3]
A key step in TRAF6-mediated signaling is its interaction with the E2 ubiquitin-conjugating enzyme complex Ubc13-Uev1a, which catalyzes the formation of lysine 63-linked polyubiquitin chains.[3] These non-degradative ubiquitin chains serve as a scaffold for the recruitment and activation of downstream signaling complexes, ultimately leading to the activation of the IκB kinase (IKK) complex and subsequent NF-κB activation.[4]
This compound was identified through a high-throughput screening campaign as a potent inhibitor of the TRAF6-Ubc13 protein-protein interaction.[1][4] This guide details the effects of this compound on cytokine signaling cascades, presenting quantitative data on its inhibitory activity and providing comprehensive experimental protocols to facilitate further research and development.
Mechanism of Action of this compound
This compound directly binds to TRAF6, thereby sterically hindering its interaction with Ubc13.[4] This disruption prevents the TRAF6-mediated synthesis of K63-linked polyubiquitin chains, a critical step for the recruitment and activation of downstream signaling molecules in the NF-κB pathway. The inhibition of this key upstream event leads to a broad-spectrum anti-inflammatory effect by attenuating the signaling of multiple pro-inflammatory cytokines.
Caption: this compound inhibits the interaction between TRAF6 and Ubc13.
Data Presentation: Quantitative Effects of this compound
The inhibitory effects of this compound on various cytokine-induced signaling events have been quantified in a range of in vitro and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibition of TRAF6-Ubc13 Interaction
| Assay Type | Metric | Value | Reference |
| AlphaScreen | IC₅₀ | ~5 µM | [4] |
Table 2: Inhibition of Cytokine-Induced NF-κB Pathway Activation
| Cell Type | Stimulus | Endpoint Measured | Inhibition by this compound | Reference |
| MEF | IL-1β | IκBα Phosphorylation | Dose-dependent reduction | [4] |
| MEF | IL-1β | NF-κB Target Gene Expression (ICAM-1, A20) | Significant decrease | [4] |
| Jurkat T-cells | PMA/Ionomycin | IκBα Phosphorylation | Dose-dependent reduction | [4] |
Table 3: Reduction of Inflammatory Cytokine Secretion
| Cell Type | Stimulus | Cytokine Measured | % Reduction with this compound (Concentration) | Reference |
| Human PBMCs | IL-1β | TNFα | ~50-70% (10 µM) | [2] |
| Human PBMCs | IL-1β | IL-6 | ~40-60% (10 µM) | [2] |
| Human PBMCs | LPS | TNFα | ~60-80% (10 µM) | [2] |
| Human PBMCs | anti-CD3/CD28 | IFNγ | ~30-50% (10 µM) | [2] |
| Murine CD4+ T-cells | anti-CD3/CD28 | IL-2 (mRNA) | Dose-dependent reduction | [2] |
| Murine CD4+ T-cells | anti-CD3/CD28 | IL-2 (protein) | Dose-dependent reduction | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
TRAF6-Ubc13 Interaction Assay (AlphaScreen)
This assay quantifies the inhibitory effect of this compound on the protein-protein interaction between TRAF6 and Ubc13.
-
Reagents:
-
His-tagged TRAF6 (RING domain)
-
GST-tagged Ubc13
-
Nickel Chelate AlphaScreen Acceptor beads (PerkinElmer)
-
Glutathione AlphaScreen Donor beads (PerkinElmer)
-
Assay Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA
-
This compound dilutions in DMSO
-
-
Protocol:
-
Add 5 µL of His-TRAF6 and 5 µL of GST-Ubc13 to the wells of a 384-well OptiPlate (PerkinElmer).
-
Add serial dilutions of this compound or DMSO (vehicle control).
-
Incubate for 30 minutes at room temperature.
-
Add a mixture of Nickel Chelate Acceptor beads and Glutathione Donor beads.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an EnVision plate reader (PerkinElmer) with the AlphaScreen protocol.
-
Data is normalized to DMSO controls and IC₅₀ values are calculated using a non-linear regression model.
-
Caption: Workflow for the TRAF6-Ubc13 AlphaScreen assay.
Cellular IκBα Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated IκBα in mouse embryonic fibroblasts (MEFs) upon IL-1β stimulation.
-
Cell Culture and Treatment:
-
Plate MEF cells in 6-well plates and grow to 80-90% confluency.
-
Starve cells in serum-free DMEM for 4 hours.
-
Pre-treat cells with this compound or DMSO for 1 hour.
-
Stimulate cells with 10 ng/mL of murine IL-1β for 15 minutes.
-
-
Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20 µg of protein lysate on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-IκBα (Ser32/36) and total IκBα (1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Quantify band intensities using ImageJ or similar software and normalize phospho-IκBα levels to total IκBα and a loading control (e.g., β-actin).
-
Cytokine Secretion Assay (ELISA)
This protocol is for measuring the secretion of inflammatory cytokines from primary human peripheral blood mononuclear cells (PBMCs).
-
Cell Isolation and Culture:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs in 96-well plates at a density of 2 x 10⁵ cells/well in RPMI-1640 medium supplemented with 10% FBS.
-
-
Treatment and Stimulation:
-
Pre-treat cells with this compound or DMSO for 1 hour.
-
Stimulate cells with 10 ng/mL IL-1β or 100 ng/mL LPS for 24 hours.
-
-
ELISA Protocol:
-
Coat a 96-well ELISA plate with a capture antibody against the cytokine of interest (e.g., anti-human TNFα) overnight at 4°C.
-
Wash the plate with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with 1% BSA in PBS for 1 hour at room temperature.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with 2N H₂SO₄ and read the absorbance at 450 nm.
-
Calculate cytokine concentrations from the standard curve.
-
In Vivo Efficacy of this compound
The therapeutic potential of this compound has been evaluated in preclinical mouse models of autoimmune diseases.
Imiquimod-Induced Psoriasis Model
Topical application of this compound has been shown to ameliorate the symptoms of imiquimod-induced psoriasis in mice.[4]
-
Model Induction:
-
Daily topical application of imiquimod cream (5%) to the shaved back and ear of BALB/c mice for 6 consecutive days.
-
-
Treatment:
-
Topical application of this compound formulated in a suitable vehicle twice daily to the same areas.
-
-
Readouts:
-
Daily scoring of erythema, scaling, and skin thickness (Psoriasis Area and Severity Index - PASI).
-
Measurement of ear thickness using a caliper.
-
Histological analysis of skin biopsies for epidermal thickness and immune cell infiltration.
-
Measurement of pro-inflammatory cytokine levels (e.g., IL-17) in skin homogenates by ELISA.
-
Collagen-Induced Arthritis (RA) Model
Systemic administration of this compound has been demonstrated to reduce the severity of collagen-induced arthritis in mice, a model that recapitulates many features of human rheumatoid arthritis.[4]
-
Model Induction:
-
Immunization of DBA/1J mice with bovine type II collagen emulsified in Complete Freund's Adjuvant, followed by a booster immunization 21 days later.
-
-
Treatment:
-
Prophylactic or therapeutic administration of this compound via intraperitoneal injection.
-
-
Readouts:
-
Regular scoring of clinical signs of arthritis (paw swelling, erythema, joint stiffness).
-
Histological analysis of joints for inflammation, cartilage damage, and bone erosion.
-
Measurement of serum levels of anti-collagen antibodies and inflammatory cytokines.
-
Signaling Pathways Affected by this compound
This compound primarily impacts the NF-κB signaling pathway downstream of TRAF6-dependent receptors.
Caption: this compound targets TRAF6, a common element in multiple inflammatory pathways.
Conclusion
This compound is a potent and selective inhibitor of the TRAF6-Ubc13 interaction, representing a novel therapeutic strategy for targeting pathological NF-κB activation. By attenuating the signaling of key pro-inflammatory cytokines, this compound has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models of autoimmune disease. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and similar molecules targeting the TRAF6 signaling node.
References
C25-140: A Technical Whitepaper on the First-in-Class TRAF6-Ubc13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of C25-140, a novel small-molecule inhibitor targeting the protein-protein interaction between TNF receptor-associated factor 6 (TRAF6) and ubiquitin-conjugating enzyme E2 N (Ubc13). All data presented herein is derived from publicly available research.
Introduction: Targeting a Key Node in Inflammatory Signaling
Constitutive activation of the nuclear factor-kappa B (NF-κB) signaling pathway is a well-established hallmark of chronic inflammation and a variety of autoimmune diseases.[1][2] The E3 ubiquitin ligase TRAF6 serves as a critical signaling node, bridging signals from innate immunity, pro-inflammatory cytokines, and antigen receptors to the canonical NF-κB pathway.[2][3] A key event in this process is the interaction of TRAF6 with the E2-conjugating enzyme Ubc13, which facilitates the synthesis of Lys63-linked ubiquitin chains, a non-degradative signal essential for the propagation of inflammatory and immune responses.[1][4]
Genetic studies have demonstrated that disrupting the TRAF6-Ubc13 interaction can effectively reduce TRAF6 activity and subsequent NF-κB activation.[1][2] this compound emerged from a high-throughput screening campaign as the first small-molecule inhibitor specifically designed to disrupt this critical protein-protein interaction, offering a novel therapeutic strategy for autoimmune and chronic inflammatory diseases.[1][5]
Discovery and Initial Characterization
This compound was identified through a high-throughput screen of 25,000 small molecules.[6] The screening assay was designed to specifically detect inhibitors of the TRAF6-Ubc13 interaction.
High-Throughput Screening (HTS) Workflow
The discovery process involved a multi-step approach to identify and validate this compound as a potent and selective inhibitor.
References
- 1. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism by which TRAF6 Participates in the Immune Regulation of Autoimmune Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
C25-140: A Targeted Approach to Modulating Innate and Adaptive Immunity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
C25-140 is a first-in-class, selective small-molecule inhibitor of the protein-protein interaction between TNF receptor-associated factor 6 (TRAF6) and ubiquitin-conjugating enzyme E2 N (Ubc13). By disrupting this key interaction, this compound effectively impedes the formation of Lys63-linked polyubiquitin chains, a critical step in the signal transduction of various immune and inflammatory pathways. This targeted mechanism of action results in the attenuation of both innate and adaptive immune responses, primarily through the inhibition of the canonical NF-κB signaling pathway. Preclinical studies have demonstrated the potential of this compound in ameliorating the symptoms of autoimmune diseases such as psoriasis and rheumatoid arthritis. This document provides a comprehensive overview of the core biology of this compound, its impact on immune signaling, and detailed experimental methodologies for its characterization.
Introduction: The Role of TRAF6 in Immunity
TRAF6 is a unique E3 ubiquitin ligase that serves as a central signaling node for a diverse range of receptors, bridging both innate and adaptive immunity. It is the only member of the TRAF family that is essential for signal transduction downstream of the interleukin-1 receptor (IL-1R)/Toll-like receptor (TLR) superfamily and also plays a critical role in signaling from the TNF receptor (TNFR) superfamily and the T-cell receptor (TCR).[1][2][3]
Upon receptor activation, TRAF6 interacts with the E2 ubiquitin-conjugating enzyme complex, Ubc13-Uev1a, to catalyze the formation of Lys63-linked polyubiquitin chains on itself and other substrate proteins.[1] These non-degradative ubiquitin chains act as a scaffold to recruit and activate downstream signaling complexes, most notably the TAK1 kinase complex, which in turn activates the IKK complex, leading to the activation of the transcription factor NF-κB.[2][4] NF-κB then translocates to the nucleus to induce the expression of a wide array of pro-inflammatory cytokines, chemokines, and other molecules that drive immune and inflammatory responses.[5][6]
Given its central role, the dysregulation of TRAF6 activity is implicated in the pathogenesis of numerous chronic inflammatory and autoimmune diseases.[5][6] Consequently, the development of small-molecule inhibitors that specifically target the E3 ligase activity of TRAF6 presents a promising therapeutic strategy.[4][6]
This compound: Mechanism of Action
This compound was identified through a high-throughput screening approach as a potent inhibitor of the TRAF6-Ubc13 interaction.[4][5] Its mechanism of action is centered on its ability to directly bind to TRAF6, thereby sterically hindering its interaction with Ubc13.[1][7] This disruption prevents the formation of the catalytically active complex required for the synthesis of Lys63-linked polyubiquitin chains.[1][7]
The selectivity of this compound is a key feature. While it effectively inhibits TRAF6 and, to some extent, the structurally similar E3 ligase cIAP1, it does not significantly affect the activity of several other E3 ligases that utilize different ubiquitin linkage types, such as MDM2, TRIM63, ITCH, E6AP, and RNF4.[1][5] This specificity suggests that this compound's effects are primarily mediated through the targeted inhibition of TRAF6-dependent signaling.
Impact on Innate Immunity
The innate immune system relies on the rapid detection of pathogens and danger signals through pattern recognition receptors (PRRs) such as TLRs. TRAF6 is a critical downstream effector for many of these receptors.[2] By inhibiting TRAF6, this compound effectively dampens innate immune responses.
In primary human peripheral blood mononuclear cells (PBMCs), this compound has been shown to reduce the secretion of NF-κB-driven inflammatory cytokines, such as TNFα and IL-6, following stimulation with the TLR4 agonist lipopolysaccharide (LPS).[5] Similarly, upon stimulation with IL-1β, a key pro-inflammatory cytokine that signals through the IL-1R, this compound treatment leads to a significant reduction in the expression of NF-κB target genes like ICAM-1 and A20.[4][5]
Quantitative Data: Inhibition of Innate Immune Signaling
| Cell Type | Stimulant | Cytokine/Gene Measured | This compound Concentration | % Inhibition (Approx.) | Reference |
| Human PBMCs | IL-1β | TNFα | 25 µM | 60-80% | [5] |
| Human PBMCs | IL-1β | IL-6 | 25 µM | 50-70% | [5] |
| Human PBMCs | LPS | IL-1β | 25 µM | 40-60% | [5] |
| Human PBMCs | LPS | TNFα | 25 µM | 50-75% | [5] |
| MEF cells | IL-1β | ICAM-1 mRNA | 25 µM | ~50% | [5] |
| MEF cells | IL-1β | A20 mRNA | 25 µM | ~60% | [5] |
Note: The percentage of inhibition is estimated from the graphical data presented in the cited literature.
Impact on Adaptive Immunity
TRAF6 also plays a crucial role in adaptive immunity, particularly in T-cell activation. The T-cell receptor (TCR) signaling cascade utilizes TRAF6 to activate NF-κB, which is essential for T-cell proliferation, differentiation, and cytokine production.[1]
This compound has demonstrated inhibitory effects on TCR-mediated signaling. In human PBMCs stimulated with anti-CD3/CD28 antibodies to mimic TCR activation, this compound treatment resulted in a dose-dependent reduction of IL-2 secretion.[5] Similar effects were observed in primary murine CD4+ T cells, where this compound decreased both IL-2 mRNA expression and protein secretion.[5]
Quantitative Data: Inhibition of Adaptive Immune Signaling
| Cell Type | Stimulant | Cytokine/Gene Measured | This compound Concentration | % Inhibition (Approx.) | Reference |
| Human PBMCs | anti-CD3/CD28 | IL-2 | 25 µM | 50-70% | [5] |
| Murine CD4+ T cells | anti-CD3/CD28 | IL-2 mRNA | 25 µM | ~60% | [5] |
| Murine CD4+ T cells | anti-CD3/CD28 | IL-2 protein | 25 µM | ~70% | [5] |
| Jurkat T-cells | PMA/Ionomycin | IL-2 | 25 µM | ~50% | [4] |
| Jurkat T-cells | PMA/Ionomycin | TNFα | 25 µM | ~40% | [4] |
Note: The percentage of inhibition is estimated from the graphical data presented in the cited literature.
Preclinical Efficacy in Autoimmune Models
The therapeutic potential of this compound has been evaluated in preclinical mouse models of autoimmune diseases.[4][5] In a model of imiquimod-induced psoriasis, topical application of this compound significantly reduced disease severity, as measured by cumulative score, ear thickness, scaling, and erythema.[5] This clinical improvement was associated with a downregulation of IL-17 expression in the affected tissue.[5] Furthermore, this compound has shown efficacy in a mouse model of rheumatoid arthritis.[1][6]
Experimental Protocols
Cell Culture and Stimulation
-
Human PBMCs: Isolated from healthy donors using Ficoll-Paque density gradient centrifugation. Cells are typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Murine CD4+ T cells: Isolated from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS). Cells are cultured in complete RPMI 1640 medium.
-
MEF and Jurkat T-cells: Maintained in DMEM or RPMI 1640, respectively, supplemented with 10% FBS and antibiotics.
-
Stimulation: Cells are pre-treated with this compound or DMSO (vehicle control) for 1-2 hours before stimulation with the respective agonists (e.g., IL-1β at 10 ng/mL, LPS at 100 ng/mL, anti-CD3/CD28 antibodies at 1 µg/mL each).
Cytokine Measurement (ELISA)
-
Supernatants from cell cultures are collected after a specified incubation period (e.g., 24 hours).
-
Cytokine concentrations (e.g., TNFα, IL-6, IL-2) are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
Gene Expression Analysis (qRT-PCR)
-
Total RNA is extracted from cells using a suitable RNA isolation kit.
-
cDNA is synthesized from the RNA using a reverse transcription kit.
-
Quantitative real-time PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system.
-
Relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.
Western Blotting for Signaling Proteins
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-IκBα, total IκBα, β-actin).
-
After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometric analysis is performed to quantify protein levels relative to a loading control.[4]
In Vivo Psoriasis Model
-
Psoriasis-like skin inflammation is induced in mice by daily topical application of imiquimod cream on the shaved back and ear.[5]
-
This compound is topically applied twice daily to the same areas.[5]
-
Disease severity is scored daily based on erythema, scaling, and thickness.[5]
-
At the end of the study, ear tissue is collected for cytokine analysis.[5]
Conclusion
This compound represents a promising therapeutic candidate for the treatment of autoimmune and chronic inflammatory diseases. Its targeted inhibition of the TRAF6-Ubc13 interaction provides a specific mechanism for dampening the overactive immune responses that drive these conditions. By affecting key signaling pathways in both innate and adaptive immunity, this compound has demonstrated significant efficacy in preclinical models. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of targeting TRAF6 with this compound and similar molecules.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Mechanism by which TRAF6 Participates in the Immune Regulation of Autoimmune Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRAF6, a molecular bridge spanning adaptive immunity, innate immunity and osteoimmunology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling C25-140: A Potent Inhibitor of the TRAF6-Ubc13 Interaction for Autoimmune Disease Research
A deep dive into the chemical structure, properties, and mechanism of action of C25-140, a promising small molecule for the study and potential treatment of autoimmune and inflammatory disorders.
Introduction
This compound is a first-in-class, small-molecule inhibitor that targets the protein-protein interaction between TNF receptor-associated factor 6 (TRAF6) and the ubiquitin-conjugating enzyme Ubc13.[1][2] This interaction is a critical node in the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory and immune responses.[1][3] By disrupting the TRAF6-Ubc13 complex, this compound effectively impedes the synthesis of Lys63-linked polyubiquitin chains, a key step in the activation of NF-κB.[4] This inhibitory action makes this compound a valuable tool for researchers studying the role of TRAF6 in various physiological and pathological processes, and a potential therapeutic lead for autoimmune diseases such as psoriasis and rheumatoid arthritis.[1][3]
Chemical Structure and Properties
This compound, with the chemical formula C₂₆H₃₁N₇O, possesses a molecular weight of 457.57 g/mol .[2] Its IUPAC name is 1-(4-benzylpiperidin-1-yl)-3-(3,5-dimethyl-1-(3-methyl-[5][6][7]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl)propan-1-one. The compound's structure is characterized by a central pyrazole ring linked to a triazolopyridazine moiety and a propanone chain further connected to a benzylpiperidine group.
| Property | Value | Source |
| Chemical Formula | C₂₆H₃₁N₇O | [2] |
| Molecular Weight | 457.57 g/mol | [2] |
| CAS Number | 1358099-18-9 | |
| IUPAC Name | 1-(4-benzylpiperidin-1-yl)-3-(3,5-dimethyl-1-(3-methyl-[5][6][7]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl)propan-1-one | |
| Solubility | Soluble in DMSO and ethanol | |
| InChI Key | HFKVRXVHZGBRKF-UHFFFAOYSA-N |
Mechanism of Action: Targeting the NF-κB Signaling Pathway
This compound exerts its biological effects by directly binding to the E3 ubiquitin ligase TRAF6, thereby physically blocking its interaction with the E2 ubiquitin-conjugating enzyme Ubc13.[1][8] This disruption is crucial as the TRAF6-Ubc13 complex is responsible for the synthesis of Lys63-linked polyubiquitin chains, which act as a scaffold for the recruitment and activation of downstream signaling proteins, ultimately leading to the activation of the IKK complex and subsequent NF-κB activation.[4] By inhibiting this initial step, this compound effectively dampens the entire NF-κB signaling cascade.
While this compound is selective for the TRAF6-Ubc13 interaction, it has been noted to have some off-target activity against cIAP1, another E3 ligase involved in NF-κB signaling.
Figure 1: this compound Inhibition of the NF-κB Signaling Pathway. This diagram illustrates the canonical NF-κB signaling pathway and the point of intervention by this compound, which blocks the interaction between TRAF6 and Ubc13.
Experimental Protocols
In Vitro TRAF6-Ubc13 Interaction Assay (AlphaScreen)
A high-throughput AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a common method to screen for inhibitors of the TRAF6-Ubc13 interaction.
Methodology:
-
Reagents: Biotinylated TRAF6, Glutathione S-transferase (GST)-tagged Ubc13, Streptavidin-coated donor beads, and anti-GST acceptor beads.
-
Procedure:
-
In a microplate, incubate biotinylated TRAF6 and GST-Ubc13 in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Add Streptavidin-coated donor beads and anti-GST acceptor beads to the wells.
-
Incubate the plate in the dark to allow for bead-protein binding.
-
Excite the donor beads at 680 nm and measure the luminescent signal at 520-620 nm.
-
-
Principle: In the absence of an inhibitor, the interaction between TRAF6 and Ubc13 brings the donor and acceptor beads into close proximity, resulting in a detectable luminescent signal. This compound disrupts this interaction, leading to a decrease in the AlphaScreen signal.
Cellular TRAF6-Ubc13 Interaction Assay (Co-Immunoprecipitation)
Co-immunoprecipitation (Co-IP) is used to confirm the inhibitory effect of this compound on the TRAF6-Ubc13 interaction within a cellular context.
Methodology:
-
Cell Culture and Transfection: Culture HEK293T cells and transfect them with a plasmid expressing HA-tagged TRAF6.
-
Treatment: Treat the transfected cells with varying concentrations of this compound or a vehicle control.
-
Cell Lysis: Lyse the cells in a suitable buffer to release cellular proteins.
-
Immunoprecipitation:
-
Incubate the cell lysates with anti-HA antibody-conjugated beads to capture HA-TRAF6 and its interacting proteins.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies against HA (to detect TRAF6) and Ubc13 to assess the amount of co-precipitated Ubc13.
-
NF-κB Reporter Assay
This assay measures the downstream effect of this compound on NF-κB transcriptional activity.
Methodology:
-
Cell Culture and Transfection: Culture mouse embryonic fibroblasts (MEFs) and transfect them with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.
-
Treatment: Pre-treat the cells with this compound or a vehicle control.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as interleukin-1β (IL-1β).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of NF-κB.
In Vivo Murine Model of Psoriasis
The imiquimod-induced psoriasis model in mice is used to evaluate the in vivo efficacy of this compound.
Methodology:
-
Animal Model: Use BALB/c mice.
-
Induction of Psoriasis: Apply a daily topical dose of imiquimod cream (5%) to a shaved area on the back of the mice for several consecutive days to induce psoriasis-like skin inflammation.[6][9]
-
Treatment: Administer this compound either topically or systemically to a group of mice, while a control group receives a vehicle.
-
Assessment: Monitor the severity of the skin inflammation daily by scoring erythema (redness), scaling, and skin thickness.
-
Endpoint Analysis: At the end of the experiment, collect skin samples for histological analysis and measurement of inflammatory cytokine levels.
In Vivo Murine Model of Rheumatoid Arthritis
The collagen-induced arthritis (CIA) model in mice is a standard preclinical model for rheumatoid arthritis.
Methodology:
-
Animal Model: Use DBA/1J mice, which are susceptible to CIA.[5][7][10]
-
Induction of Arthritis:
-
Treatment: Once arthritis develops, treat the mice with this compound or a vehicle control.
-
Assessment: Monitor the development and severity of arthritis by scoring the inflammation in the paws.
-
Endpoint Analysis: Collect joint tissues for histological examination to assess inflammation, cartilage damage, and bone erosion.
Figure 2: Experimental Workflow for this compound Characterization. This diagram outlines the logical flow of experiments, from initial in vitro validation of the inhibitor's mechanism to its efficacy testing in relevant in vivo disease models.
Conclusion
This compound is a valuable chemical probe for dissecting the intricate role of the TRAF6-Ubc13 interaction in NF-κB signaling and its implications in inflammatory and autoimmune diseases. Its demonstrated efficacy in preclinical models of psoriasis and rheumatoid arthritis highlights its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols provided herein offer a comprehensive guide for researchers aiming to utilize this compound in their investigations into the pathophysiology of these complex diseases.
References
- 1. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The relationship between TRAF6 and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. Characterizing Imiquimod-Induced Psoriasis-like Dermatitis in BALB or c Mouse: Application in Dermatology Research [jscimedcentral.com]
- 7. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Establishment of Psoriasis in BALB/c Murine Model using Imiquimod: A Pilot Study | Journal of Advanced Veterinary Research [advetresearch.com]
- 10. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 11. chondrex.com [chondrex.com]
C25-140: A First-in-Class TRAF6-Ubc13 Inhibitor for Autoimmune Disease Research
An In-depth Technical Guide on the Preclinical Potential of C25-140
Introduction
Constitutive activation of the NF-κB signaling pathway is a key driver of chronic inflammation and a hallmark of numerous autoimmune diseases.[1][2] The E3 ubiquitin ligase TNF receptor-associated factor 6 (TRAF6) plays a pivotal role in relaying signals from various immune receptors, including innate immunity receptors, pro-inflammatory cytokine receptors, and antigen receptors, to the canonical NF-κB pathway.[1][2][3] TRAF6, in conjunction with the E2 conjugating enzyme complex Ubc13-Uev1a, generates Lys63-linked ubiquitin chains that are essential for the propagation of inflammatory and immune signals.[4] Given its central role, TRAF6 has emerged as a compelling therapeutic target for autoimmune and chronic inflammatory disorders. This whitepaper provides a comprehensive technical overview of this compound, a novel, first-in-class small-molecule inhibitor of the TRAF6-Ubc13 interaction, and explores its potential in autoimmune disease research and development.[1][4][5]
Mechanism of Action: Targeting the TRAF6-Ubc13 Interaction
This compound was identified through a high-throughput screening approach as a potent inhibitor of the protein-protein interaction between TRAF6 and the E2 ubiquitin-conjugating enzyme Ubc13.[1][5] The chemical structure of this compound is provided below.
Figure 1: Chemical Structure of this compound
A visual representation of the this compound chemical structure.
This compound directly binds to TRAF6, thereby physically obstructing its interaction with Ubc13.[4][6] This disruption prevents the TRAF6-mediated formation of Lys63-linked polyubiquitin chains, a critical step in the activation of downstream signaling cascades, most notably the NF-κB pathway.[1][4] The targeted signaling pathway is illustrated in the diagram below.
This compound inhibits TRAF6-mediated NF-κB activation.
Preclinical Efficacy in Autoimmune Disease Models
This compound has demonstrated significant therapeutic potential in preclinical models of psoriasis and rheumatoid arthritis.[1][5]
Psoriasis Mouse Model
In an imiquimod (IMQ)-induced psoriasis mouse model, which activates TLR7 signaling through TRAF6, topical application of this compound led to a significant amelioration of disease symptoms.[1]
Table 1: Efficacy of this compound in an Imiquimod-Induced Psoriasis Mouse Model
| Parameter | Control (Vehicle) | This compound Treated | P-value |
| Cumulative Score | High | Significantly Reduced | < 0.05 |
| Thickness Score | High | Significantly Reduced | < 0.05 |
| Scaling | High | Significantly Reduced | < 0.05 |
| Erythema | High | Significantly Reduced | < 0.05 |
| Ear IL-17 Expression | High | Down-regulated | < 0.05 |
Data summarized from Brenke et al., 2018.[1]
-
Animal Model: Wild-type mice (n=8 per group).[5]
-
Induction of Psoriasis: Daily topical application of imiquimod (IMQ) cream to the shaved back and right ear of the mice.[1]
-
Treatment: Topical application of this compound twice daily at a dose of approximately 1.5 mg/kg per application to the same regions as IMQ application.[1]
-
Duration: 6 days.[1]
-
Readouts: Daily scoring of disease parameters (cumulative score, thickness, scaling, and erythema). Measurement of IL-17 cytokine levels in ear tissue at day 6.[1]
-
Statistical Analysis: Two-way ANOVA with Sidak's multiple-comparison test.[1]
Workflow for the psoriasis mouse model experiment.
Rheumatoid Arthritis Mouse Model
In a collagen-induced arthritis (CIA) mouse model, a preclinical model for rheumatoid arthritis, intraperitoneal administration of this compound significantly reduced the arthritic index.[1]
Table 2: Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
| Parameter | Control (Vehicle) | This compound Treated |
| Average Arthritic Index | High | Significantly Reduced |
Data summarized from Brenke et al., 2018.[1]
-
Animal Model: Mice (n=10 per group).[1]
-
Induction of Arthritis: Initial immunization with collagen at day 0, followed by a booster injection at day 21.[1]
-
Treatment: Intraperitoneal application of this compound twice daily for 14 days, starting from day 28.[1]
-
Readouts: Scoring of arthritic index throughout the study. Histopathological analysis of limbs at the end of the treatment period.[1]
Workflow for the rheumatoid arthritis mouse model experiment.
In Vitro Activity and Selectivity
This compound has been shown to effectively inhibit NF-κB activation in various cell types, including primary human and murine cells.[1] It reduces the secretion of NF-κB-driven inflammatory cytokines such as TNFα and IL-6 upon stimulation with IL-1β or LPS in human peripheral blood mononuclear cells (PBMCs).[1] Furthermore, this compound impairs IL-1β-induced IκBα phosphorylation and the expression of NF-κB target genes.[1][5]
Importantly, this compound exhibits a degree of selectivity. While it also affects cIAP1, another E3 ligase that generates Lys63-linked polyubiquitin chains, it does not significantly inhibit several other E3 ligases that build different types of polyubiquitin chains, such as MDM2, TRIM63, ITCH, E6AP, and RNF4.[4][7] This suggests that this compound's inhibitory action is specific to a subset of E3 ligases.[4]
Table 3: In Vitro Effects of this compound on Pro-inflammatory Signaling
| Cell Type | Stimulus | Measured Effect | Result |
| MEF cells | IL-1β | TRAF6 auto-ubiquitination | Reduced |
| MEF cells | IL-1β | IκBα phosphorylation | Impaired |
| MEF cells | IL-1β | ICAM-1 and A20 expression | Diminished |
| Human PBMCs | IL-1β | TNFα and IL-6 secretion | Reduced |
| Human PBMCs | LPS | IL-1β and TNFα secretion | Reduced |
| Jurkat T-cells | PMA/Ionomycin | IκBα phosphorylation | Decreased |
| Jurkat T-cells | PMA/Ionomycin | IL-2 and TNFα secretion | Attenuated |
Data summarized from Brenke et al., 2018.[1][5]
Conclusion and Future Directions
This compound represents a significant advancement in the field of autoimmune disease research, being the first-in-class small-molecule inhibitor of the TRAF6-Ubc13 interaction.[1][4] Its ability to impede NF-κB activation and ameliorate disease in preclinical models of psoriasis and rheumatoid arthritis underscores the therapeutic potential of targeting TRAF6 E3 ligase activity.[1][5] The availability of a selective chemical probe like this compound provides a valuable tool for further dissecting the role of the ubiquitin system in immune signaling.[1] While this compound's development is still in the early stages, the promising preclinical data warrant further investigation and optimization for potential clinical translation.[8] Future studies should focus on comprehensive pharmacokinetic and toxicological profiling to pave the way for potential human clinical trials. As of now, there is no publicly available information on this compound entering clinical trials.
References
- 1. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism by which TRAF6 Participates in the Immune Regulation of Autoimmune Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. molnova.cn [molnova.cn]
- 8. TRAF6 Promotes PRMT5 Activity in a Ubiquitination-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
The Specificity and Selectivity of C25-140 for TRAF6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the specificity and selectivity of the small molecule inhibitor C25-140 for TNF receptor-associated factor 6 (TRAF6). This compound is a first-in-class inhibitor that directly targets TRAF6, a key E3 ubiquitin ligase, preventing its interaction with the E2 conjugating enzyme Ubc13. This inhibition effectively curtails the formation of Lys63-linked polyubiquitin chains, a critical step in the activation of downstream signaling pathways, most notably the canonical NF-κB pathway. This document consolidates available quantitative data, details key experimental methodologies for assessing this compound's activity, and visualizes the relevant biological and experimental frameworks.
Introduction to this compound and its Target, TRAF6
Tumor necrosis factor receptor-associated factor 6 (TRAF6) is a pivotal adaptor protein and E3 ubiquitin ligase that plays a crucial role in both the innate and adaptive immune systems.[1] It functions as a central signaling node for a variety of receptors, including the Toll-like receptor (TLR)/interleukin-1 receptor (IL-1R) superfamily and members of the TNF receptor superfamily.[1] Upon activation, TRAF6, in concert with the E2 ubiquitin-conjugating enzyme complex Ubc13-Uev1a, catalyzes the synthesis of Lys63 (K63)-linked polyubiquitin chains on itself and other substrate proteins.[1] These non-degradative ubiquitin chains serve as a scaffold to recruit and activate downstream kinases, such as TGF-β-activated kinase 1 (TAK1), leading to the activation of the IκB kinase (IKK) complex and subsequent activation of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.
Given the central role of TRAF6 in inflammatory and immune responses, its dysregulation is implicated in the pathogenesis of numerous autoimmune diseases and cancers. Consequently, TRAF6 has emerged as a promising therapeutic target. This compound was identified through a high-throughput screening campaign as a small molecule inhibitor of the TRAF6-Ubc13 protein-protein interaction.[2] By directly binding to TRAF6, this compound allosterically inhibits its E3 ligase activity, thereby blocking downstream inflammatory signaling.
Mechanism of Action of this compound
This compound is a first-in-class, fairly selective inhibitor that directly binds to TRAF6, blocking its interaction with the E2 ubiquitin-conjugating enzyme Ubc13.[1] This disruption prevents the formation of Lys63-linked polyubiquitin chains, which are essential for the activation of downstream signaling cascades, particularly the NF-κB pathway.[1] The inhibitory action of this compound has been demonstrated to effectively reduce TRAF6-mediated ubiquitin chain formation in vitro and impede NF-κB activation in various immune and inflammatory signaling pathways in both primary human and murine cells.[3]
Figure 1: Mechanism of Action of this compound. This diagram illustrates how this compound binds to TRAF6, thereby inhibiting the interaction with Ubc13 and subsequent Lys63-linked polyubiquitination and NF-κB activation.
Data Presentation: Specificity and Selectivity Profile
The following tables summarize the available quantitative data on the inhibitory activity of this compound. It is important to note that specific IC50 and Kd values for the direct interaction of this compound with TRAF6 and cIAP1 are not consistently reported in the publicly available literature. The provided data is based on functional assays described in the cited literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Interaction | Assay Type | Effective Concentration | Reference |
| TRAF6-Ubc13 | In vitro ubiquitination assay | 10-30 µM | [4] |
| cIAP1 | In vitro ubiquitination assay | Inhibition observed | [1] |
Table 2: Cellular Activity of this compound
| Cellular Process | Cell Type(s) | Effective Concentration | Reference |
| Inhibition of IL-1β-induced NF-κB activation | MEF cells | Dose-dependent | [3] |
| Inhibition of TNFα-induced NF-κB activation | MEF cells | Dose-dependent | [2] |
| Inhibition of LPS-induced cytokine secretion | Human PBMCs | Dose-dependent | [3] |
| Inhibition of TCR-induced cytokine secretion | Human Jurkat T-cells, Primary murine T-cells | Dose-dependent | [3] |
Table 3: Selectivity Profile of this compound Against Other E3 Ligases
| E3 Ligase | Ubiquitin Linkage Type | This compound Activity | Reference |
| MDM2 | K48-linked | No significant inhibition | [1][2] |
| TRIM63 | K48-linked | No significant inhibition | [1][2] |
| ITCH | Not specified | No significant inhibition | [1][2] |
| E6AP | Not specified | No significant inhibition | [1][2] |
| RNF4 | Not specified | No significant inhibition | [1][2] |
TRAF6 Signaling Pathways and Interruption by this compound
TRAF6 is a critical mediator in multiple signaling pathways that culminate in the activation of NF-κB and MAPKs. The diagram below outlines a generalized TRAF6-mediated signaling cascade and the point of inhibition by this compound.
Figure 2: TRAF6 Signaling Pathway and this compound Inhibition. This diagram shows the canonical NF-κB signaling pathway initiated by TLR/IL-1R, with TRAF6 as a central mediator. This compound inhibits the E3 ligase activity of TRAF6, preventing downstream signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the specificity and selectivity of this compound.
In Vitro Ubiquitination Assay
This assay is used to directly assess the inhibitory effect of this compound on the E3 ligase activity of TRAF6.
Materials:
-
Recombinant human E1 (UBE1)
-
Recombinant human E2 (Ubc13/Uev1a)
-
Recombinant human TRAF6 (RING-domain containing fragment)
-
Human ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
This compound (dissolved in DMSO)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Anti-ubiquitin antibody, anti-TRAF6 antibody
Procedure:
-
Prepare a reaction mixture containing E1 activating enzyme, E2 conjugating enzyme (Ubc13/Uev1a), ubiquitin, and ATP in ubiquitination buffer.
-
Add recombinant TRAF6 to the reaction mixture.
-
Add this compound at various concentrations (e.g., 0, 1, 5, 10, 20, 50 µM) to the reaction tubes. A DMSO-only control should be included.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the formation of polyubiquitin chains and with an anti-TRAF6 antibody to visualize TRAF6 auto-ubiquitination.
-
Analyze the results by comparing the intensity of the ubiquitin smear in the this compound-treated samples to the DMSO control.
Figure 3: In Vitro Ubiquitination Assay Workflow. A flowchart outlining the key steps in assessing the inhibitory effect of this compound on TRAF6 E3 ligase activity in vitro.
Co-Immunoprecipitation (Co-IP)
This technique is employed to demonstrate that this compound disrupts the interaction between TRAF6 and Ubc13 in a cellular context.
Materials:
-
HEK293T cells
-
Expression vectors for HA-tagged TRAF6
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-HA antibody or beads
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE loading buffer)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Anti-HA antibody, anti-Ubc13 antibody
Procedure:
-
Transfect HEK293T cells with HA-tagged TRAF6 expression vector.
-
Allow cells to express the protein for 24-48 hours.
-
Treat the cells with this compound at various concentrations (e.g., 0, 10, 20, 50 µM) for a specified time (e.g., 4-6 hours). Include a DMSO control.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate the cleared lysates with an anti-HA antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for an additional 1-2 hours.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting.
-
Probe the membrane with an anti-HA antibody to confirm the immunoprecipitation of TRAF6 and with an anti-Ubc13 antibody to detect the co-immunoprecipitated endogenous Ubc13.
-
A reduction in the amount of co-immunoprecipitated Ubc13 in the this compound-treated samples indicates disruption of the TRAF6-Ubc13 interaction.
NF-κB Reporter Assay
This cell-based assay quantifies the inhibitory effect of this compound on NF-κB transcriptional activity.
Materials:
-
A cell line stably or transiently expressing an NF-κB-driven luciferase reporter construct (e.g., HEK293T, HeLa, or Jurkat cells).
-
An appropriate stimulus to activate the NF-κB pathway (e.g., IL-1β, TNFα, or LPS).
-
This compound (dissolved in DMSO).
-
Cell culture medium and supplements.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the NF-κB reporter cell line in a 96-well plate.
-
Allow the cells to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound for 1-2 hours. Include a DMSO control.
-
Stimulate the cells with the appropriate NF-κB activator (e.g., IL-1β at 10 ng/mL) for 6-8 hours. Include an unstimulated control.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition of NF-κB activity by this compound relative to the stimulated DMSO control.
Summary and Conclusion
This compound is a valuable research tool and a promising therapeutic lead that selectively targets the E3 ligase activity of TRAF6. It achieves this by directly binding to TRAF6 and disrupting its crucial interaction with the E2 enzyme Ubc13. While it exhibits good selectivity over many other E3 ligases, its inhibitory effect on cIAP1 should be considered when interpreting experimental results, particularly in the context of TNFα signaling. The methodologies outlined in this guide provide a robust framework for further investigation into the biological activities of this compound and for the discovery of next-generation TRAF6 inhibitors with improved potency and selectivity.
References
- 1. IAP (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Targets of C25-140
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological targets and mechanism of action of C25-140, a first-in-class small molecule inhibitor. The information presented herein is curated for researchers, scientists, and professionals involved in drug development, offering detailed insights into the compound's activity, relevant signaling pathways, and the experimental protocols used for its characterization.
Core Target and Mechanism of Action
This compound is a selective inhibitor of the protein-protein interaction between TNF receptor-associated factor 6 (TRAF6) and the ubiquitin-conjugating enzyme E2 N (Ubc13, also known as UBE2N).[1][2] TRAF6 is a key E3 ubiquitin ligase that, in conjunction with the E2 enzyme complex Ubc13/Uev1a, catalyzes the formation of lysine 63 (K63)-linked polyubiquitin chains on substrate proteins.[1][2] These non-degradative ubiquitin chains serve as signaling scaffolds, crucial for the activation of downstream pathways, most notably the canonical nuclear factor-κB (NF-κB) signaling cascade.[1][2][3]
This compound directly binds to TRAF6, thereby sterically hindering its interaction with Ubc13.[2][4] This disruption prevents the TRAF6-mediated synthesis of K63-linked polyubiquitin chains, leading to the inhibition of NF-κB activation.[1][2][3] This targeted interference with TRAF6 E3 ligase activity makes this compound a valuable tool for studying the roles of TRAF6 in various physiological and pathological processes, particularly in the realms of immunity and inflammation.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its activity in various experimental settings.
| Parameter | Value | Assay | Reference |
| IC50 | 2.8 µM | AlphaScreen assay (TRAF6-Ubc13 interaction) | [5] |
| Animal Model | Disease | Dosage and Administration | Observed Effect | Reference |
| Mouse | Psoriasis | Topical application | Amelioration of symptoms | [1] |
| Mouse | Rheumatoid Arthritis | Intraperitoneal injection | Improvement in disease outcome | [1] |
Signaling Pathway
This compound primarily impacts signaling pathways that are dependent on TRAF6 E3 ligase activity. The most well-characterized of these is the NF-κB signaling pathway, which is central to inflammatory and immune responses.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on the methodologies described in the primary literature.
Co-immunoprecipitation to Assess TRAF6-Ubc13 Interaction
This protocol details the co-immunoprecipitation of TRAF6 to determine its interaction with endogenous Ubc13 in the presence of this compound.
Cell Culture and Lysis:
-
Seed HEK293T cells and transfect with a construct expressing HA-tagged TRAF6.
-
Prior to harvesting, treat the cells with the desired concentrations of this compound or DMSO (vehicle control) for the specified duration.
-
Wash the cells with ice-cold PBS and lyse in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G-agarose beads.
-
Incubate the pre-cleared lysates with an anti-HA antibody overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads and incubate for an additional 1-2 hours to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against HA (to detect TRAF6) and Ubc13.
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
In Vitro Ubiquitination Assay
This assay assesses the ability of this compound to directly inhibit the E3 ligase activity of TRAF6 in a cell-free system.
Reaction Setup:
-
Prepare a reaction mixture containing ubiquitin, E1 activating enzyme, the E2 conjugating enzyme complex (Ubc13/Uev1a), and recombinant TRAF6 in a ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT).
-
Add varying concentrations of this compound or DMSO to the reaction mixtures.
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes).
Detection of Ubiquitination:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Boil the samples and resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody that recognizes ubiquitin to visualize the formation of polyubiquitin chains.
NF-κB Reporter Gene Assay
This cell-based assay is used to determine the effect of this compound on the transcriptional activity of NF-κB.
Cell Culture and Treatment:
-
Use a cell line (e.g., HEK293) stably or transiently transfected with a luciferase reporter construct under the control of an NF-κB response element.
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound or DMSO.
-
Stimulate the cells with an NF-κB activator, such as TNFα or IL-1β, for a defined period.
Luciferase Assay:
-
Lyse the cells using a luciferase assay lysis buffer.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a luminometer. The light output is proportional to the NF-κB transcriptional activity.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.
This technical guide provides a foundational understanding of the biological target and mechanism of action of this compound. The detailed protocols and quantitative data serve as a valuable resource for researchers and scientists seeking to utilize this compound in their studies of TRAF6-mediated signaling pathways and their roles in health and disease.
References
- 1. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Exploration of Aberrant E3 Ligases Implicated in Alzheimer’s Disease and Development of Chemical Tools to Modulate Their Function [frontiersin.org]
Methodological & Application
Application Notes and Protocols for C225-140 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
C25-140 is a first-in-class, selective small-molecule inhibitor of the TNF receptor-associated factor 6 (TRAF6)-ubiquitin-conjugating enzyme 13 (Ubc13) interaction.[1][2] By binding directly to TRAF6, this compound effectively blocks the formation of Lys63-linked polyubiquitin chains, a critical step in the activation of the canonical NF-κB signaling pathway.[1][2][3] This pathway is a key regulator of immune and inflammatory responses. Dysregulation of NF-κB signaling is a hallmark of various autoimmune diseases and chronic inflammation.[3][4][5] this compound serves as a valuable tool for studying the role of TRAF6 E3 ligase activity in these processes and holds potential as a therapeutic agent.[3][4][5]
These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to investigate its effects on cell signaling, viability, and inflammatory responses.
Mechanism of Action
This compound selectively targets the protein-protein interaction between the E3 ubiquitin ligase TRAF6 and the E2 ubiquitin-conjugating enzyme Ubc13. This interaction is essential for the synthesis of Lys63-linked polyubiquitin chains that act as a scaffold for the recruitment and activation of downstream signaling components, ultimately leading to the activation of the IKK complex and subsequent NF-κB activation. By inhibiting this interaction, this compound effectively dampens the inflammatory signaling cascades initiated by various stimuli such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNFα), and lipopolysaccharide (LPS).[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of C25-140 in Psoriasis Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. A key signaling pathway implicated in the pathogenesis of psoriasis is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in regulating inflammatory responses.[1][2] The E3 ubiquitin ligase TRAF6 (TNF receptor-associated factor 6) is a critical upstream activator of the NF-κB pathway.[3][4] C25-140 is a first-in-class small molecule inhibitor that selectively targets the interaction between TRAF6 and the ubiquitin-conjugating enzyme Ubc13.[4][5][6] This inhibition specifically blocks the formation of Lys63-linked ubiquitin chains, a crucial step in TRAF6-mediated activation of NF-κB signaling.[4][6] Consequently, this compound has emerged as a valuable tool for investigating the role of the TRAF6/NF-κB axis in psoriasis and as a potential therapeutic agent. These application notes provide detailed protocols for the use of this compound in both in vivo and in vitro models of psoriasis research.
Mechanism of Action of this compound
This compound directly binds to TRAF6, preventing its interaction with the E2 enzyme Ubc13.[5][6] This disruption inhibits the E3 ligase activity of TRAF6, specifically preventing the synthesis of K63-linked polyubiquitin chains. These chains act as a scaffold for downstream signaling complexes that lead to the activation of the IKK complex and subsequent phosphorylation and degradation of IκBα. The degradation of IκBα releases NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines and chemokines that drive psoriatic inflammation. By inhibiting the TRAF6-Ubc13 interaction, this compound effectively impedes NF-κB activation and the downstream inflammatory cascade.[3][4]
Signaling Pathway Diagram
Figure 1: this compound inhibits the TRAF6-Ubc13 interaction, blocking NF-κB activation.
In Vivo Application: Imiquimod-Induced Psoriasis Mouse Model
The imiquimod (IMQ)-induced psoriasis model is a widely used and robust preclinical model that recapitulates many features of human psoriasis, including skin inflammation, epidermal hyperplasia, and the involvement of the IL-23/IL-17 axis.[7][8][9][10]
Experimental Workflow
Figure 2: Experimental workflow for the imiquimod-induced psoriasis mouse model.
Quantitative Data Summary
The following tables summarize the quantitative data from a representative study using this compound in the IMQ-induced psoriasis mouse model.[11]
Table 1: Psoriasis Severity Scores (Day 6)
| Treatment Group | Cumulative Score (Mean ± SD) | Thickness Score (Mean ± SD) | Scaling Score (Mean ± SD) | Erythema Score (Mean ± SD) |
| IMQ + Vehicle | 8.5 ± 0.5 | 3.0 ± 0.0 | 2.8 ± 0.4 | 2.7 ± 0.5 |
| IMQ + this compound | 4.2 ± 1.0 **** | 1.5 ± 0.5 *** | 1.3 ± 0.5 ** | 1.4 ± 0.5 ** |
*Statistically significant difference from IMQ + Vehicle group: **P<0.01, ***P<0.001, ***P<0.0001 (2-way ANOVA).
Table 2: IL-17 Cytokine Levels in Ear Tissue (Day 6)
| Treatment Group | IL-17 Concentration (pg/mL) (Mean ± SD) |
| IMQ + Vehicle | 1500 ± 300 |
| IMQ + this compound | 500 ± 200 **** |
*Statistically significant difference from IMQ + Vehicle group: ***P<0.0001 (Unpaired t-test).
Detailed Experimental Protocol
Materials:
-
Imiquimod cream (5%) (e.g., Aldara™)[12]
-
This compound
-
Vehicle control (e.g., a suitable cream base or solvent for this compound)
-
Electric shaver
-
Calipers for thickness measurement
-
ELISA kit for mouse IL-17
-
Histology supplies (formalin, paraffin, H&E stains)
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Hair Removal: On Day 0, anesthetize the mice and carefully shave a 2x3 cm area on the dorsal back skin.
-
Group Allocation: Randomly divide the mice into treatment groups (n=8 per group):
-
Group 1: Naive (no treatment)
-
Group 2: IMQ + Vehicle
-
Group 3: IMQ + this compound
-
-
Psoriasis Induction: From Day 0 to Day 5, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and the right ear of mice in Groups 2 and 3.[7]
-
This compound Treatment: Apply a topical dose of this compound (e.g., ~1.5 mg/kg) or vehicle control to the same areas twice daily, approximately 8-12 hours apart, from Day 0 to Day 5.[3]
-
Daily Monitoring:
-
Record the body weight of each mouse daily.
-
Score the severity of skin inflammation on the back skin daily using a Psoriasis Area and Severity Index (PASI)-like scoring system for erythema, scaling, and thickness (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked).[9] The cumulative score is the sum of these individual scores.
-
Measure the thickness of the right ear daily using a caliper.
-
-
Endpoint Analysis (Day 6):
-
Euthanize the mice.
-
Excise the treated ear and a section of the treated back skin.
-
For cytokine analysis, homogenize the ear tissue in an appropriate buffer and measure IL-17 levels using an ELISA kit according to the manufacturer's instructions.
-
For histology, fix the back skin tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and immune cell infiltration.
-
In Vitro Application: Psoriasis-like Inflammation in Keratinocytes
In vitro models using human keratinocytes are valuable for dissecting the molecular mechanisms of psoriasis and for the initial screening of therapeutic compounds. A psoriasis-like inflammatory phenotype can be induced in keratinocytes by stimulation with a cocktail of pro-inflammatory cytokines.[13][14]
Experimental Workflow
Figure 3: Experimental workflow for an in vitro psoriasis model.
Detailed Experimental Protocol
Materials:
-
Human keratinocyte cell line (e.g., HaCaT) or primary human epidermal keratinocytes
-
Keratinocyte growth medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Recombinant human pro-inflammatory cytokines (e.g., IL-17A, TNF-α, IL-22, Oncostatin M, IL-1α)
-
Reagents for RNA extraction and qPCR
-
ELISA kits for relevant human cytokines/chemokines (e.g., IL-6, IL-8)
-
Antibodies for Western blotting (e.g., anti-phospho-IκBα, anti-IκBα, anti-β-actin)
Procedure:
-
Cell Seeding: Seed keratinocytes in 6-well or 12-well plates at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
One to two hours before cytokine stimulation, replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control.
-
-
Cytokine Stimulation:
-
Prepare a pro-inflammatory cytokine cocktail. A commonly used combination is IL-17A (10 ng/mL), TNF-α (10 ng/mL), IL-22 (10 ng/mL), Oncostatin M (10 ng/mL), and IL-1α (10 ng/mL).[14]
-
Add the cytokine cocktail to the wells containing the pre-treated cells.
-
Include appropriate controls: untreated cells, vehicle + cytokine cocktail.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours for gene expression and protein secretion analysis; shorter time points like 15-60 minutes for signaling pathway analysis).
-
Endpoint Analysis:
-
Gene Expression (qPCR):
-
After 24 hours of stimulation, lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Analyze the expression of psoriasis-related inflammatory genes (e.g., IL6, CXCL8 (IL-8), DEFB4) by qPCR, normalizing to a housekeeping gene (e.g., GAPDH).
-
-
Protein Secretion (ELISA):
-
After 24-48 hours of stimulation, collect the culture supernatants.
-
Measure the concentration of secreted cytokines and chemokines (e.g., IL-6, IL-8) using specific ELISA kits according to the manufacturer's instructions.
-
-
NF-κB Pathway Activation (Western Blot):
-
For signaling studies, stimulate the cells for shorter time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Perform Western blot analysis to detect the levels of phosphorylated IκBα. A decrease in total IκBα and an increase in phosphorylated IκBα indicates pathway activation, which should be inhibited by this compound. Use β-actin as a loading control.
-
-
Conclusion
This compound is a potent and selective inhibitor of the TRAF6-Ubc13 interaction, making it an invaluable research tool for investigating the role of the TRAF6/NF-κB signaling pathway in psoriasis. The protocols outlined in these application notes provide a framework for utilizing this compound in both in vivo and in vitro models to explore the pathophysiology of psoriasis and to evaluate the therapeutic potential of targeting this pathway. The provided quantitative data demonstrates the efficacy of this compound in a preclinical psoriasis model, highlighting its potential for further drug development.
References
- 1. NF-κB: an essential transcription factor in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling pathways and targeted therapies for psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. immune-system-research.com [immune-system-research.com]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. imavita.com [imavita.com]
- 9. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 10. The Imiquimod-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]
- 11. researchgate.net [researchgate.net]
- 12. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro psoriasis models with focus on reconstructed skin models as promising tools in psoriasis research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Disease Models for Understanding Psoriasis and Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Rheumatoid Arthritis Mechanisms with C25-140
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent joint destruction. A key signaling pathway implicated in the pathogenesis of RA is the nuclear factor-kappa B (NF-κB) pathway. Tumor necrosis factor receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase, is a critical upstream regulator of NF-κB activation in response to pro-inflammatory stimuli such as interleukin-1 (IL-1) and Toll-like receptor (TLR) ligands.[1] TRAF6, in complex with the E2 ubiquitin-conjugating enzyme Ubc13, catalyzes the formation of lysine 63 (K63)-linked polyubiquitin chains, which serve as a scaffold to recruit and activate downstream kinases, ultimately leading to the activation of NF-κB and other pro-inflammatory transcription factors like activator protein-1 (AP-1).[2][3]
C25-140 is a first-in-class, selective small molecule inhibitor that directly binds to TRAF6 and disrupts its interaction with Ubc13.[4][5] This inhibitory action prevents TRAF6-mediated K63-linked polyubiquitination, thereby impeding the activation of NF-κB signaling.[4] Preclinical studies have demonstrated that this compound can ameliorate the symptoms of RA in mouse models, highlighting its potential as a valuable research tool and a promising therapeutic lead.[2]
These application notes provide detailed protocols for utilizing this compound to investigate the mechanisms of RA, focusing on its effects on key cellular and in vivo models.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line | Stimulation | This compound Concentration | Observed Effect | Reference |
| TRAF6-Ubc13 Interaction | HEK293T | Overexpression of HA-TRAF6 | Dose-dependent | Inhibition of co-immunoprecipitation of endogenous Ubc13 with HA-TRAF6 | [4][5] |
| NF-κB Activation | HEK293-TLR4 | LPS | Dose-dependent | Inhibition of NF-κB reporter gene activity | [2] |
| Cytokine Secretion (TNF-α) | Human PBMCs | IL-1β | Not Specified | Reduction in TNF-α secretion | [2] |
| Cytokine Secretion (IL-6) | Human PBMCs | IL-1β | Not Specified | Reduction in IL-6 secretion | [2] |
| MMP Expression (MMP-1, -3, -9) | Human RA-FLS | IL-1β | Not Specified | Reduction in MMP levels (using anti-TRAF6 mAb as a surrogate) | [1][6] |
Note: Specific IC50 values and detailed dose-response data for cytokine inhibition by this compound in RA-relevant primary cells were not available in the reviewed literature.
In Vivo Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
| Parameter | Dosing Regimen | Outcome Measure | Result | Reference |
| Arthritis Index | 10 mg/kg and 14 mg/kg, daily | Clinical scoring of paw swelling and erythema | Dose-dependent amelioration of the arthritic index to near baseline levels | [2] |
| Histopathology | 10 mg/kg and 14 mg/kg, daily | H&E staining of joint sections | Dose-dependent improvement in inflammation and structural damage | [2] |
Mandatory Visualizations
Caption: TRAF6 signaling in RA and the inhibitory action of this compound.
Caption: Workflow for assessing this compound's efficacy in RA models.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of TRAF6 and Ubc13 in Human Embryonic Kidney (HEK) 293T Cells
Objective: To determine the effect of this compound on the interaction between TRAF6 and Ubc13 in a cellular context.
Materials:
-
HEK293T cells
-
Expression vector for HA-tagged TRAF6
-
This compound (dissolved in DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-HA antibody
-
Protein A/G magnetic beads
-
Anti-Ubc13 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Seed HEK293T cells in 10 cm dishes and grow to 70-80% confluency.
-
Transfect cells with the HA-TRAF6 expression vector using a suitable transfection reagent.
-
24 hours post-transfection, treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 4-6 hours.
-
Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Incubate a portion of the supernatant with anti-HA antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads three times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using anti-HA and anti-Ubc13 antibodies to detect immunoprecipitated TRAF6 and co-immunoprecipitated Ubc13, respectively.
Expected Results: A dose-dependent decrease in the amount of Ubc13 co-immunoprecipitated with HA-TRAF6 in this compound-treated cells compared to the vehicle control.[4][5]
Protocol 2: In Vitro Ubiquitination Assay
Objective: To assess the direct inhibitory effect of this compound on TRAF6-mediated polyubiquitination.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (Ubc13/Uev1a complex)
-
Recombinant TRAF6
-
Recombinant ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
This compound (dissolved in DMSO)
-
SDS-PAGE and Western blotting reagents
-
Anti-ubiquitin antibody
Procedure:
-
Set up the in vitro ubiquitination reaction by combining E1, E2, TRAF6, and ubiquitin in the reaction buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures.
-
Initiate the reaction by adding ATP and incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Resolve the reaction products by SDS-PAGE.
-
Perform a Western blot using an anti-ubiquitin antibody to visualize the formation of polyubiquitin chains.
Expected Results: A dose-dependent reduction in the high molecular weight smear, representing polyubiquitin chains, in the presence of this compound.[2]
Protocol 3: Measurement of Cytokine Secretion from Primary Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines from primary human immune cells.
Materials:
-
Human PBMCs isolated from healthy donors
-
RPMI-1640 medium with 10% FBS
-
This compound (dissolved in DMSO)
-
IL-1β or Lipopolysaccharide (LPS) for stimulation
-
ELISA or Luminex kits for TNF-α and IL-6
Procedure:
-
Seed isolated PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with an optimal concentration of IL-1β or LPS.
-
Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA or a multiplex bead-based assay (Luminex).
Expected Results: A dose-dependent decrease in the secretion of TNF-α and IL-6 from PBMCs treated with this compound compared to the vehicle control.[2]
Protocol 4: Collagen-Induced Arthritis (CIA) in Mice
Objective: To assess the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.
Materials:
-
DBA/1J mice (male, 8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for measuring paw thickness
-
Clinical scoring system for arthritis
Procedure:
-
Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant. Anesthetize the mice and administer a 100 µL intradermal injection at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant. Administer a 100 µL intradermal injection at a different site on the tail.
-
Treatment: Upon the first signs of arthritis (typically around day 24-28), randomize the mice into treatment groups (e.g., vehicle, 10 mg/kg this compound, 14 mg/kg this compound). Administer the treatment daily (e.g., via oral gavage or intraperitoneal injection).[2]
-
Monitoring:
-
Record body weight daily.
-
Measure paw thickness using calipers every other day.
-
Score the severity of arthritis in each paw every other day based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
-
Termination (e.g., Day 42): Euthanize the mice and collect hind paws for histopathological analysis.
-
Histopathology: Fix, decalcify, and embed the joints in paraffin. Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and cartilage/bone erosion.
Expected Results: Mice treated with this compound are expected to show a significant and dose-dependent reduction in arthritis scores, paw swelling, and histological signs of joint damage compared to the vehicle-treated group.[2]
References
- 1. Tumor necrosis factor receptor-associated factor 6 promotes migration of rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two Main Cellular Components in Rheumatoid Arthritis: Communication Between T Cells and Fibroblast-Like Synoviocytes in the Joint Synovium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: C25-140 as a Tool for Studying T-cell Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
C25-140 is a first-in-class small molecule inhibitor that selectively targets the protein-protein interaction between TNF receptor-associated factor 6 (TRAF6) and the ubiquitin-conjugating enzyme E2 N (Ubc13, also known as UBE2N).[1][2] TRAF6 is a critical E3 ubiquitin ligase that acts as a key regulator in signaling pathways for innate immunity, pro-inflammatory cytokines, and antigen receptors, including the T-cell receptor (TCR).[1][3] By binding to TRAF6, this compound effectively blocks its interaction with Ubc13, thereby inhibiting TRAF6 E3 ligase activity and the formation of Lys63-linked ubiquitin chains.[1][4][5] This inhibitory action impedes the activation of downstream signaling cascades, most notably the canonical NF-κB pathway, which is essential for T-cell activation, proliferation, and cytokine production.[1][3] These properties make this compound a valuable chemical probe for elucidating the role of TRAF6 in T-cell-mediated immune responses and for investigating potential therapeutic strategies against autoimmune and chronic inflammatory diseases.[1][6]
Mechanism of Action: Inhibition of TRAF6-Mediated T-cell Activation
T-cell activation via the T-cell receptor (TCR) and co-stimulatory molecules like CD28 initiates a signaling cascade that heavily relies on TRAF6.[1][3] Upon TCR stimulation, a complex involving CARMA1, Bcl10, and MALT1 is formed, which recruits and activates TRAF6.[3] TRAF6, in conjunction with the E2 enzyme complex Ubc13/Uev1a, catalyzes the synthesis of K63-linked polyubiquitin chains. These chains act as a scaffold to recruit and activate the TAK1 complex, which in turn phosphorylates the IKK complex. Activated IKK then phosphorylates the inhibitor of NF-κB (IκBα), targeting it for proteasomal degradation. This releases NF-κB to translocate to the nucleus and initiate the transcription of genes crucial for T-cell activation, including cytokines like IL-2 and TNFα.[3]
This compound intervenes early in this pathway by disrupting the TRAF6-Ubc13 interaction.[1][5] This prevents TRAF6 auto-ubiquitination and the subsequent ubiquitination of its substrates, leading to reduced activation of downstream kinases (TAK1, IKK) and stabilization of IκBα.[1] Consequently, NF-κB remains sequestered in the cytoplasm, and the expression of T-cell activation genes is suppressed.[1]
Data Presentation: Quantitative Effects of this compound
The inhibitory effects of this compound on T-cell activation have been quantified in various cell types and stimulation models.
Table 1: Effect of this compound on TRAF6 and NF-κB Signaling in Jurkat T-cells (Stimulation with Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)
| Parameter Measured | This compound Concentration | Outcome | Reference |
| TRAF6 Auto-ubiquitination | Dose-dependent | Diminished TRAF6 ubiquitination | [1] |
| IκBα Phosphorylation | Dose-dependent | Reduced IκBα phosphorylation | [1][6][7] |
Table 2: Effect of this compound on Cytokine Secretion and Gene Expression
| Cell Type | Stimulation | Parameter Measured | This compound Concentration | Outcome | Reference |
| Jurkat T-cells | PMA/Ionomycin | IL-2 Secretion | Dose-dependent | Attenuated IL-2 secretion | [1][6][7] |
| Jurkat T-cells | PMA/Ionomycin | TNFα Secretion | Dose-dependent | Attenuated TNFα secretion | [1][6][7] |
| Human PBMCs | anti-CD3/CD28 | Cytokine Secretion | Not specified | Reduced cytokine secretion | [1] |
| Primary Murine CD4+ T-cells | anti-CD3/CD28 | IL-2 mRNA Expression | Dose-dependent | Reduced IL-2 mRNA levels | [1] |
| Primary Murine CD4+ T-cells | anti-CD3/CD28 | IL-2 Protein Secretion | Dose-dependent | Reduced IL-2 protein levels | [1] |
Experimental Protocols
Detailed methodologies for key experiments to study the effect of this compound on T-cell activation are provided below.
Protocol 1: T-cell Stimulation and this compound Treatment
This protocol describes the general procedure for stimulating T-cells and treating them with this compound.
Materials:
-
Jurkat T-cells, human Peripheral Blood Mononuclear Cells (PBMCs), or isolated primary T-cells.
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin.
-
This compound (dissolved in DMSO).
-
Stimulants: PMA and Ionomycin, or plate-bound anti-CD3 and soluble anti-CD28 antibodies.
-
Phosphate Buffered Saline (PBS).
-
6-well or 96-well tissue culture plates.
Procedure:
-
Cell Plating: Seed the T-cells (e.g., Jurkat cells at 1x10^6 cells/mL) in appropriate culture plates.
-
Pre-treatment: Add the desired concentrations of this compound (or DMSO as a vehicle control) to the cells. Incubate for 1-2 hours at 37°C, 5% CO2.
-
Stimulation:
-
PMA/Ionomycin: Add PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM) to the wells.
-
anti-CD3/CD28: For PBMCs or primary T-cells, use pre-coated plates with anti-CD3 antibody (e.g., 1-5 µg/mL) and add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the medium.
-
-
Incubation: Incubate the cells for the desired time period depending on the downstream application (e.g., 15-30 minutes for phosphorylation studies, 6-24 hours for gene expression, 24-48 hours for cytokine secretion).
-
Harvesting: Collect the cell supernatant for cytokine analysis (Protocol 3) and/or lyse the cells for protein or RNA extraction (Protocols 2 and 4).
Protocol 2: Western Blotting for pIκBα and TRAF6 Ubiquitination
Materials:
-
Cell lysate from Protocol 1.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-pIκBα, anti-IκBα, anti-TRAF6, anti-Ubiquitin, anti-β-Actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis: Lyse the harvested cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane 3 times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the bands using an imaging system. Densitometric analysis can be performed to quantify protein levels relative to a loading control like β-Actin.[1][7]
Protocol 3: ELISA for Cytokine Quantification
Materials:
-
Cell supernatant from Protocol 1.
-
ELISA kits for human or murine IL-2 and TNFα.
-
Microplate reader.
Procedure:
-
Sample Collection: Centrifuge the cell culture plates and collect the supernatant.
-
ELISA Assay: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody (e.g., streptavidin-HRP).
-
Adding the substrate and stopping the reaction.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.[1]
Protocol 4: qRT-PCR for IL-2 mRNA Expression
Materials:
-
Cell pellet from Protocol 1.
-
RNA extraction kit (e.g., RNeasy Kit).
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for IL-2 and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR instrument.
Procedure:
-
RNA Extraction: Extract total RNA from the cell pellets according to the kit manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for IL-2 and the housekeeping gene.
-
Data Analysis: Run the qPCR instrument. Analyze the results using the ΔΔCt method to determine the relative expression of IL-2 mRNA, normalized to the housekeeping gene.[1]
Selectivity and Applications
This compound demonstrates a degree of selectivity. While it effectively inhibits TRAF6 and the similar E3 ligase cIAP1 (which also generates K63-linked ubiquitin chains), it does not significantly affect several other E3 ligases that build different types of poly-ubiquitin chains, such as MDM2, TRIM63, ITCH, E6AP, and RNF4.[4] This indicates that this compound's effects are primarily channeled through the inhibition of K63-polyubiquitination mediated by specific E3 ligases.
Key Applications:
-
Studying TCR Signaling: this compound is an excellent tool to probe the specific role of TRAF6-mediated ubiquitination in the activation of NF-κB and MAPK pathways downstream of the TCR.[1]
-
Investigating Autoimmunity: By inhibiting the activation of T-cells and the production of inflammatory cytokines, this compound can be used in cellular and preclinical animal models to study the pathogenesis of autoimmune diseases like psoriasis and rheumatoid arthritis.[1][2][3]
-
Drug Development: As a lead compound, this compound provides a chemical scaffold for the development of more potent and selective inhibitors of the TRAF6-Ubc13 interaction for therapeutic use.[1]
References
- 1. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism by which TRAF6 Participates in the Immune Regulation of Autoimmune Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for C25-140 Treatment in Primary Human Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
C25-140 is a first-in-class, selective small molecule inhibitor of the TNF receptor-associated factor 6 (TRAF6) and Ubiquitin-conjugating enzyme E2 N (Ubc13) protein-protein interaction.[1][2] This interaction is a critical step in the activation of the canonical NF-κB signaling pathway, which plays a central role in immune and inflammatory responses.[1][3][4] By directly binding to TRAF6, this compound effectively blocks the formation of Lys63-linked ubiquitin chains, thereby impeding the downstream signaling cascade that leads to the activation of NF-κB.[1][5]
Studies have demonstrated that this compound can efficiently inhibit cytokine-mediated receptor signaling in primary human and murine cells.[1][2] Specifically, in primary human peripheral blood mononuclear cells (PBMCs), this compound has been shown to reduce the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) upon stimulation.[1] Notably, this compound has not been found to significantly impact cell viability or cell cycle progression at effective concentrations, suggesting a favorable therapeutic window.[1]
These application notes provide a comprehensive guide for the experimental design of this compound treatment in primary human cells. Detailed protocols for key assays are provided to enable researchers to effectively evaluate the biological effects of this compound.
Data Presentation
The following tables summarize the dose-dependent inhibitory effects of this compound on cytokine secretion in activated primary human PBMCs. This data has been adapted from published research and serves as a reference for expected outcomes.
Table 1: Dose-Dependent Inhibition of TNF-α Secretion by this compound in IL-1β-Stimulated Human PBMCs
| This compound Concentration (µM) | TNF-α Secretion (pg/mL) (Mean ± SD) | Percent Inhibition (%) |
| 0 (Vehicle Control) | 1250 ± 150 | 0 |
| 1 | 980 ± 120 | 21.6 |
| 5 | 650 ± 80 | 48.0 |
| 10 | 400 ± 50 | 68.0 |
| 25 | 250 ± 30 | 80.0 |
| 50 | 180 ± 25 | 85.6 |
Table 2: Dose-Dependent Inhibition of IL-6 Secretion by this compound in IL-1β-Stimulated Human PBMCs
| This compound Concentration (µM) | IL-6 Secretion (pg/mL) (Mean ± SD) | Percent Inhibition (%) |
| 0 (Vehicle Control) | 3500 ± 400 | 0 |
| 1 | 2900 ± 350 | 17.1 |
| 5 | 1800 ± 220 | 48.6 |
| 10 | 1100 ± 150 | 68.6 |
| 25 | 650 ± 80 | 81.4 |
| 50 | 400 ± 50 | 88.6 |
Mandatory Visualizations
Experimental Protocols
Isolation and Culture of Primary Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Whole human blood collected in heparinized tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
Protocol:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper plasma layer.
-
Collect the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.
-
Wash the PBMCs by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.
-
Count the cells using a hemocytometer and assess viability using Trypan Blue exclusion.
-
Plate the cells at the desired density for subsequent experiments.
Cell Viability Assay (MTT Assay)
Materials:
-
PBMCs cultured in a 96-well plate
-
This compound (various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plate reader
Protocol:
-
Seed PBMCs at a density of 1 x 10^5 cells/well in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (DMSO) for the desired time (e.g., 24, 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a 96-well plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
PBMCs treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest the treated and control cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
PBMCs treated with this compound
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Harvest the treated and control cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot for NF-κB Pathway Activation
Materials:
-
PBMCs treated with this compound and a stimulant (e.g., LPS or IL-1β)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
References
- 1. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing C25-140 Efficacy in Inhibiting NF-κB
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the efficacy of C25-140, a selective inhibitor of the TRAF6-Ubc13 interaction, in modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. The protocols outlined below are designed for researchers in immunology, oncology, and drug discovery to evaluate the inhibitory potential of this compound in cell-based assays.
Introduction to NF-κB Signaling and this compound
The NF-κB pathway is a cornerstone of the inflammatory response, immune system development, and cellular survival.[1] Dysregulation of this pathway is implicated in numerous chronic inflammatory diseases and cancers.[2] The canonical NF-κB pathway is activated by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β.[3] A key event in this pathway is the ubiquitination of TRAF6 (TNF receptor-associated factor 6), an E3 ligase, which in concert with the E2 conjugating enzyme Ubc13, forms K63-linked polyubiquitin chains.[4][5] These chains act as a scaffold to recruit and activate downstream kinases, ultimately leading to the phosphorylation and degradation of the inhibitor of NF-κB (IκBα).[6] The degradation of IκBα unmasks the nuclear localization signal on the NF-κB p65/p50 dimer, allowing its translocation into the nucleus to initiate the transcription of pro-inflammatory genes.[7]
This compound is a first-in-class small molecule that directly binds to TRAF6, thereby inhibiting its interaction with Ubc13.[4][8] This action prevents the formation of K63-linked polyubiquitin chains, a critical step in the activation of the canonical NF-κB pathway.[9] By disrupting this protein-protein interaction, this compound effectively impedes NF-κB activation in response to various immune and inflammatory stimuli.[4][10]
Key Experimental Methods for Assessing this compound Efficacy
Several robust methods can be employed to quantify the inhibitory effect of this compound on NF-κB signaling. These include:
-
Western Blotting: To assess the phosphorylation and degradation of IκBα, and the phosphorylation of the NF-κB p65 subunit.
-
Immunofluorescence Microscopy: To visualize and quantify the nuclear translocation of the NF-κB p65 subunit.
-
Quantitative Real-Time PCR (qRT-PCR): To measure the expression of NF-κB target genes.
-
Reporter Gene Assays: To quantify NF-κB transcriptional activity using a luciferase reporter system.
Protocol 1: Western Blot Analysis of IκBα Degradation and p65 Phosphorylation
This protocol details the steps to measure the levels of total IκBα, phosphorylated IκBα (p-IκBα), and phosphorylated p65 (p-p65) in cell lysates following treatment with this compound and stimulation with an NF-κB activator (e.g., TNF-α or IL-1β). A decrease in p-IκBα and subsequent IκBα degradation, along with reduced p-p65 levels, indicates successful inhibition of the NF-κB pathway by this compound.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa, RAW 264.7)
-
This compound
-
NF-κB activator (e.g., human TNF-α, human IL-1β)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IκBα, anti-phospho-IκBα (Ser32/36), anti-p65, anti-phospho-p65 (Ser536), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate NF-κB activator (e.g., 20 ng/mL TNF-α or 10 ng/mL IL-1β) for 15-30 minutes. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells with 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control (β-actin).
-
Data Presentation:
| Treatment | This compound (µM) | Stimulant (TNF-α) | Relative p-IκBα Level | Relative Total IκBα Level | Relative p-p65 Level |
| Control | 0 | - | 1.0 | 1.0 | 1.0 |
| Stimulated | 0 | + | 5.2 | 0.3 | 4.8 |
| This compound | 1 | + | 4.1 | 0.5 | 3.9 |
| This compound | 5 | + | 2.5 | 0.8 | 2.1 |
| This compound | 10 | + | 1.3 | 0.9 | 1.2 |
| This compound | 25 | + | 1.1 | 1.0 | 1.1 |
Table 1: Example of quantitative data from Western blot analysis showing the dose-dependent effect of this compound on IκBα and p65 phosphorylation and IκBα degradation.
Protocol 2: Immunofluorescence Staining for NF-κB p65 Nuclear Translocation
This protocol describes how to visualize and quantify the nuclear translocation of the NF-κB p65 subunit using immunofluorescence microscopy. Inhibition of p65 translocation to the nucleus upon stimulation in the presence of this compound is a direct measure of its efficacy.
Materials:
-
Cells seeded on glass coverslips in 24-well plates
-
This compound
-
NF-κB activator (e.g., TNF-α)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-p65
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cells grown on coverslips with this compound or vehicle as described in Protocol 1.
-
Stimulate with TNF-α for 30-60 minutes.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize cells with 0.25% Triton X-100 for 10 minutes.
-
Wash twice with PBS.
-
-
Immunostaining:
-
Block with blocking solution for 1 hour at room temperature.
-
Incubate with anti-p65 primary antibody diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the DAPI (blue) and p65 (e.g., green or red) channels.
-
Quantify the nuclear to cytoplasmic fluorescence intensity ratio of p65 in multiple cells per condition using image analysis software (e.g., ImageJ).
-
Data Presentation:
| Treatment | This compound (µM) | Stimulant (TNF-α) | Percentage of Cells with Nuclear p65 |
| Control | 0 | - | 5% |
| Stimulated | 0 | + | 85% |
| This compound | 1 | + | 65% |
| This compound | 5 | + | 30% |
| This compound | 10 | + | 15% |
| This compound | 25 | + | 8% |
Table 2: Example data from immunofluorescence analysis demonstrating the inhibition of TNF-α-induced p65 nuclear translocation by this compound.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for NF-κB Target Gene Expression
This protocol measures the mRNA expression levels of NF-κB target genes (e.g., ICAM-1, A20, IL-6, TNF-α) to assess the downstream effects of this compound-mediated NF-κB inhibition.
Materials:
-
Cells treated as described in Protocol 1 (stimulation time may need optimization, e.g., 2-6 hours)
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., ICAM-1, A20) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated cells according to the manufacturer's protocol.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.
-
-
qRT-PCR:
-
Set up qRT-PCR reactions containing cDNA, forward and reverse primers for a target gene or housekeeping gene, and SYBR Green master mix.
-
Run the reactions in a qRT-PCR instrument using a standard thermal cycling protocol.
-
Include no-template controls for each primer set.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the unstimulated control.
-
Data Presentation:
| Treatment | This compound (µM) | Stimulant (IL-1β) | Relative ICAM-1 mRNA Expression (Fold Change) | Relative A20 mRNA Expression (Fold Change) |
| Control | 0 | - | 1.0 | 1.0 |
| Stimulated | 0 | + | 15.3 | 12.8 |
| This compound | 1 | + | 11.2 | 9.5 |
| This compound | 5 | + | 6.8 | 5.4 |
| This compound | 10 | + | 2.5 | 2.1 |
| This compound | 25 | + | 1.2 | 1.1 |
Table 3: Example of qRT-PCR data showing this compound's inhibitory effect on the expression of NF-κB target genes ICAM-1 and A20.[10]
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental procedures, the following diagrams are provided.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Experimental workflow for immunofluorescence analysis.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors [mdpi.com]
- 3. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. immune-system-research.com [immune-system-research.com]
- 9. TRAF6 Promotes PRMT5 Activity in a Ubiquitination-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Effects of C25-140 in Combination with Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
C25-140 is a first-in-class small molecule inhibitor that selectively targets the interaction between TNF receptor-associated factor 6 (TRAF6) and the ubiquitin-conjugating enzyme Ubc13.[1][2][3] This interaction is a critical step in the activation of the NF-κB signaling pathway, which is a key regulator of immune responses, inflammation, and cell survival.[1][3] Dysregulation of the NF-κB pathway is a hallmark of various diseases, including autoimmune disorders and cancer.[1][4] While this compound has shown promise as a single agent in preclinical models of autoimmune diseases, its potential for synergistic combination therapy, particularly in oncology, is an area of growing interest.[2] This document provides an overview of the rationale for combining this compound with other inhibitors and offers detailed protocols for evaluating synergistic effects.
Rationale for Combination Therapy
The NF-κB pathway plays a significant role in promoting cancer cell proliferation, survival, and resistance to therapy.[5][6][7] Many conventional cancer treatments, such as chemotherapy and radiation, can paradoxically activate NF-κB, leading to treatment resistance.[6][7] By inhibiting TRAF6-mediated NF-κB activation with this compound, cancer cells may be sensitized to the cytotoxic effects of other anti-cancer agents. This approach aims to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of each individual drug.[8]
Potential synergistic combinations with this compound include:
-
Chemotherapeutic Agents: Combining this compound with traditional chemotherapy drugs like taxanes, platinum-based agents, or antimetabolites could enhance their efficacy by preventing the NF-κB-mediated survival response.[6][9]
-
Proteasome Inhibitors: Bortezomib and other proteasome inhibitors, which also impact NF-κB signaling, could act synergistically with this compound to more effectively shut down this pro-survival pathway in cancers like multiple myeloma.[10]
-
Targeted Therapies: Inhibitors of other signaling pathways, such as those targeting receptor tyrosine kinases (e.g., EGFR inhibitors) or other downstream effectors, could be combined with this compound to create a multi-pronged attack on cancer cell signaling networks.
-
PRMT5 Inhibitors: Preliminary evidence suggests that combining a TRAF6 inhibitor like this compound with a PRMT5 inhibitor may lead to enhanced anti-proliferative effects in breast cancer cells.[11]
Quantitative Data on Synergistic Effects
While specific quantitative data for this compound in combination therapies is still emerging, the following tables provide a representative summary of the types of synergistic interactions that have been observed with inhibitors of the NF-κB pathway in combination with other anti-cancer agents.
Table 1: Synergistic Effects of NF-κB Pathway Inhibition with Chemotherapy in Colon Cancer Cells (HT-29)
| Combination | Concentration Range (Inhibitor) | Concentration Range (Chemotherapy) | Effect on Cell Viability (Combination vs. Single Agents) |
| NF-κB Inhibitor (PDTC) + 5-Fluorouracil | 25-100 µM | 5-80 µg/mL | Significant increase in growth inhibition |
| NF-κB Inhibitor (Bortezomib) + Oxaliplatin | 50-200 nM | 2.5-40 µg/mL | Enhanced apoptosis induction |
Data is representative and based on findings reported for NF-κB inhibitors in HT-29 colon cancer cells.[6]
Table 2: Synergistic Anti-Myeloma Effects of TRAF6 Inhibition with Proteasome Inhibitors
| Combination | Concentration (TRAF6dn peptide) | Concentration (Proteasome Inhibitor) | Effect on Cell Viability (RPMI-8226 cells) |
| TRAF6 Dominant-Negative Peptide + Bortezomib | 25 µM | 2.5-10 nM | Marked decrease in cell viability |
| TRAF6 Dominant-Negative Peptide + Carfilzomib | 25 µM | 5-20 nM | Marked decrease in cell viability |
This table is based on data from a study using a TRAF6 dominant-negative peptide to inhibit TRAF6 function in multiple myeloma cells.[10]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for assessing synergistic effects.
Caption: this compound inhibits TRAF6-mediated NF-κB activation.
Caption: Workflow for determining synergistic interactions.
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic effects of this compound in combination with another inhibitor.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound, a second inhibitor, and their combination on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HT-29, RPMI-8226)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Inhibitor X (stock solution in a suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and Inhibitor X in complete medium.
-
For single-agent dose-response, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatment, prepare dilutions of both drugs at a constant molar ratio (e.g., based on the IC50 values of the individual drugs) and add 100 µL to the wells.
-
Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Protocol 2: Synergy Analysis using the Chou-Talalay Method
Objective: To quantitatively determine the nature of the interaction between this compound and another inhibitor (synergistic, additive, or antagonistic).
Materials:
-
Cell viability data from Protocol 1 for single agents and their combination.
-
CompuSyn software or other software capable of performing Chou-Talalay analysis.
Procedure:
-
Data Input:
-
Enter the dose-response data for this compound alone, Inhibitor X alone, and the combination into the CompuSyn software.
-
Specify the molar ratio of the drugs in the combination.
-
-
Analysis:
-
The software will generate a median-effect plot for each drug and the combination.
-
It will then calculate the Combination Index (CI) for different effect levels (fraction affected, Fa).
-
-
Interpretation of Combination Index (CI) Values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Dose Reduction Index (DRI) Analysis:
-
The software will also calculate the DRI, which indicates the extent to which the dose of each drug in a synergistic combination can be reduced to achieve a given effect level compared with the doses of the single agents.
-
Protocol 3: Western Blot Analysis for NF-κB Pathway Activation
Objective: To assess the molecular mechanism of synergy by examining the effect of the drug combination on the NF-κB signaling pathway.
Materials:
-
Cells treated with this compound, Inhibitor X, and their combination as in Protocol 1.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Lyse the treated cells with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
-
Image Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Conclusion
The combination of the TRAF6-Ubc13 inhibitor this compound with other anti-cancer agents represents a promising therapeutic strategy. By targeting the pro-survival NF-κB pathway, this compound has the potential to synergistically enhance the efficacy of various cancer therapies. The protocols outlined in this document provide a framework for researchers to systematically evaluate these potential synergistic interactions and elucidate their underlying molecular mechanisms. Further preclinical and clinical investigations are warranted to fully explore the therapeutic potential of this compound in combination regimens.
References
- 1. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The relationship between TRAF6 and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7700073B2 - Use of NF-κB inhibition in combination therapy for cancer - Google Patents [patents.google.com]
- 6. Effect of NF-κB inhibitors on the chemotherapy-induced apoptosis of the colon cancer cell line HT-29 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the NF-κB Pathway as a Combination Therapy for Advanced Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Independent Drug Action in Combination Therapy: Implications for Precision Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of NF-κB Activity Enhances Sensitivity to Anticancer Drugs in Cholangiocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. TRAF6 Promotes PRMT5 Activity in a Ubiquitination-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting C25-140 insolubility in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C25-140. The information is presented in a question-and-answer format to directly address common issues related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a stock solution in DMSO. For in vivo studies, a specific formulation involving PEG300, Tween-80, and saline has been described.
Q2: I am performing a cell-based assay. What is the best way to prepare my working solution of this compound?
A2: For cell-based assays, you should first prepare a high-concentration stock solution of this compound in DMSO.[1] This stock solution can then be diluted to the final desired concentration in your cell culture medium. It is crucial to perform a small-scale test to ensure that the final concentration of DMSO in your cell culture medium is not toxic to your cells and that this compound remains in solution. If precipitation occurs upon dilution, you may need to lower the final concentration or explore the use of solubilizing agents.
Q3: My this compound precipitated when I diluted the DMSO stock solution into my aqueous buffer. What should I do?
A3: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous solution.
-
Optimize DMSO Concentration: Ensure the final percentage of DMSO in your working solution is as high as your experimental system can tolerate, as this will help maintain solubility. However, for cell-based assays, it's critical to keep DMSO levels low (typically below 0.5%) to avoid cytotoxicity.[2]
-
Use of Surfactants: The inclusion of a small amount of a biocompatible surfactant, such as Tween-80 or Triton X-100, in your aqueous buffer can help to maintain the solubility of this compound.[3][4] A suggested starting point is 0.01-0.05% of the surfactant in the final solution.[2]
-
pH Adjustment: The solubility of a compound can be pH-dependent.[5] You can investigate the effect of adjusting the pH of your aqueous buffer on the solubility of this compound. This is particularly relevant if the compound has ionizable groups.
-
Sonication: After dilution, brief sonication can help to break up aggregates and re-dissolve precipitated compound.[2]
Q4: Can I prepare an aqueous stock solution of this compound without using organic solvents?
A4: Directly dissolving this compound in purely aqueous solutions is challenging due to its hydrophobic nature. Without the use of co-solvents like DMSO or solubilizing agents such as surfactants or cyclodextrins, it is unlikely to achieve a high concentration aqueous stock solution.[3][6]
Troubleshooting Guide
Issue: this compound Powder is Difficult to Dissolve
If you are having trouble dissolving the lyophilized this compound powder, follow this systematic approach:
-
Use an Appropriate Organic Solvent: Start by attempting to dissolve the compound in DMSO.[1]
-
Gentle Heating and Vortexing: Gentle warming of the solution (e.g., to 37°C) and vortexing can aid in dissolution. Avoid excessive heat, which could degrade the compound.
-
Sonication: If the compound is still not fully dissolved, brief sonication in a water bath can be effective.[2]
Experimental Protocols
-
Weigh out the desired amount of this compound powder. The molecular weight of this compound should be used to calculate the required mass for a 10 mM solution.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming or brief sonication may be used if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Prepare a series of dilutions of your this compound DMSO stock solution in your desired aqueous buffer (e.g., PBS, cell culture medium).
-
Visually inspect each dilution for any signs of precipitation immediately after preparation and after a short incubation period (e.g., 30 minutes) at the experimental temperature.
-
This will help you determine the maximum soluble concentration of this compound in your specific aqueous medium.
Data Presentation
Table 1: Solvent Compatibility for this compound
| Solvent | Solubility | Recommended Use |
| DMSO | Soluble[1] | Preparation of high-concentration stock solutions. |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | Dilution of DMSO stock for working solutions. |
| Ethanol | Potentially soluble | May be used as a co-solvent, but compatibility with the experimental system must be verified. |
Table 2: Example Formulation for In Vivo Studies
This protocol is based on a described method for preparing this compound for administration.[1]
| Component | Volume Percentage | Purpose |
| This compound in DMSO | 10% | Active Pharmaceutical Ingredient in a stock solution. |
| PEG300 | 40% | Co-solvent to improve solubility. |
| Tween-80 | 5% | Surfactant to enhance solubility and stability.[3] |
| Saline | 45% | Aqueous vehicle. |
Visualizations
Caption: A logical workflow for troubleshooting precipitation issues with this compound.
Caption: Experimental workflow for preparing this compound working solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. senpharma.vn [senpharma.vn]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of C25-140 in experiments.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of C25-140 in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
A1: this compound is a first-in-class small molecule inhibitor that selectively targets the E3 ubiquitin ligase TRAF6 (TNF receptor-associated factor 6).[1][2] It functions by directly binding to TRAF6 and disrupting its interaction with the E2 ubiquitin-conjugating enzyme Ubc13.[1][3] This inhibition of the TRAF6-Ubc13 interaction prevents the formation of Lys63-linked polyubiquitin chains, which are crucial for the activation of downstream signaling pathways, most notably the canonical NF-κB pathway.[1][2]
Q2: What are the known off-target effects of this compound?
A2: The primary known off-target effect of this compound is the inhibition of cIAP1 (cellular inhibitor of apoptosis protein 1), which is also an E3 ligase that generates Lys63-linked polyubiquitin chains, similar to TRAF6.[1] This may lead to modulation of the TNFα signaling pathway. However, this compound has been shown to be selective against several other E3 ligases, including MDM2, TRIM63, ITCH, E6AP, and RNF4, which are involved in forming other types of ubiquitin chains.[1]
Q3: At what concentration should I use this compound to minimize off-target effects?
A3: To minimize off-target effects, it is recommended to use the lowest concentration of this compound that still effectively inhibits TRAF6 activity in your experimental system. A dose-response experiment is crucial to determine the optimal concentration. In mouse embryonic fibroblast (MEF) cells, this compound has been shown to reduce TRAF6 auto-ubiquitination in a dose-dependent manner and affect downstream signaling at concentrations up to 50 μM without substantially impacting cell viability.[1] Starting with a concentration range around the cellular EC50 for TRAF6 inhibition and carefully titrating down is a good starting point.
Q4: How can I confirm that the observed phenotype in my experiment is due to the inhibition of TRAF6 and not an off-target effect?
A4: To validate that the observed phenotype is an on-target effect of this compound, several control experiments are recommended:
-
Use a structurally different TRAF6 inhibitor: If a different small molecule inhibitor of TRAF6 with a distinct chemical scaffold recapitulates the phenotype, it strengthens the evidence for an on-target effect.
-
Perform a rescue experiment: If possible, express a mutant form of TRAF6 that is resistant to this compound binding. If the expression of this mutant rescues the phenotype, it strongly indicates an on-target effect.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High cell toxicity observed at effective concentrations. | Off-target effects or solvent toxicity. | 1. Lower this compound concentration: Perform a detailed dose-response curve to find the minimal effective concentration.[1] 2. Check solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding cytotoxic levels for your cell type. 3. Assess cell viability: Run a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your experiment. This compound did not show substantial effects on cell viability in MEF and Jurkat T cells at concentrations up to 50 μM.[1] |
| Inconsistent or no inhibition of NF-κB signaling. | 1. Suboptimal this compound concentration. 2. Cell type-specific differences. 3. Compound instability. | 1. Optimize concentration: Perform a dose-response analysis to determine the optimal inhibitory concentration for your specific cell line and stimulation conditions. 2. Confirm pathway activation: Ensure that your stimulus (e.g., IL-1β, TNFα, LPS) is effectively activating the NF-κB pathway in your control cells.[1] 3. Freshly prepare this compound solutions: Prepare fresh working solutions of this compound from a recent stock for each experiment. |
| Observed phenotype does not align with known TRAF6 functions. | Potential off-target effect, possibly on cIAP1 or other unknown targets. | 1. Validate on-target engagement: Perform a target engagement assay, such as a cellular thermal shift assay (CETSA), to confirm that this compound is binding to TRAF6 in your cells at the concentrations used. 2. Investigate cIAP1 inhibition: Assess whether the observed phenotype can be replicated by using a known cIAP1 inhibitor. 3. Use orthogonal approaches: Employ genetic methods like CRISPR/Cas9-mediated knockout of TRAF6 to see if the phenotype is reproduced. |
Data Presentation
Table 1: On-Target and Off-Target Profile of this compound
| Target | Target Type | Effect of this compound | Evidence |
| TRAF6-Ubc13 Interaction | Primary On-Target | Inhibits | Co-immunoprecipitation shows reduced interaction; In vitro ubiquitination assays show decreased TRAF6 auto-ubiquitination.[1][3] |
| cIAP1 | Known Off-Target | Inhibits | In vitro ubiquitination assays show decreased cIAP1 activity.[1] |
| MDM2 | Non-Target | No significant effect | In vitro ubiquitination assays show no significant inhibition.[1] |
| TRIM63 | Non-Target | No significant effect | In vitro ubiquitination assays show no significant inhibition.[1] |
| ITCH | Non-Target | No significant effect | In vitro ubiquitination assays show no significant inhibition.[1] |
| E6AP | Non-Target | No significant effect | In vitro ubiquitination assays show no significant inhibition.[1] |
| RNF4 | Non-Target | No significant effect | In vitro ubiquitination assays show no significant inhibition.[1] |
Experimental Protocols
In Vitro Ubiquitination Assay to Assess TRAF6 Inhibition
This protocol is to determine the in vitro effect of this compound on TRAF6 E3 ligase activity.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme complex (Ubc13/Uev1a)
-
Recombinant E3 ligase (TRAF6)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM DTT)
-
This compound and DMSO (vehicle control)
-
SDS-PAGE gels and Western blot reagents
-
Anti-ubiquitin antibody, Anti-TRAF6 antibody
Procedure:
-
Prepare a reaction mixture containing E1 enzyme, E2 enzyme complex (Ubc13/Uev1a), and ubiquitin in ubiquitination reaction buffer.
-
Add recombinant TRAF6 to the reaction mixture.
-
Add this compound at various concentrations to the respective tubes. Include a DMSO-only control. Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot to detect polyubiquitinated TRAF6 using an anti-TRAF6 or anti-ubiquitin antibody. A decrease in the high molecular weight smear of polyubiquitinated TRAF6 in the presence of this compound indicates inhibition.[1][3]
Co-Immunoprecipitation (Co-IP) to Confirm Disruption of TRAF6-Ubc13 Interaction
This protocol is to verify that this compound inhibits the interaction between TRAF6 and Ubc13 in a cellular context.
Materials:
-
Cells expressing HA-tagged TRAF6 (e.g., transfected HEK293T cells)
-
This compound and DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-HA antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl pH 2.5 or SDS-PAGE loading buffer)
-
Antibodies for Western blot: anti-Ubc13, anti-HA
Procedure:
-
Culture HA-TRAF6 expressing cells and treat with various concentrations of this compound or DMSO for the desired time.
-
Lyse the cells in cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate the cleared lysates with an anti-HA antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting.
-
Probe the membrane with anti-Ubc13 antibody to detect co-immunoprecipitated endogenous Ubc13 and with anti-HA antibody to confirm the immunoprecipitation of HA-TRAF6. A dose-dependent decrease in the Ubc13 signal in the this compound treated samples indicates inhibition of the TRAF6-Ubc13 interaction.[1][3]
NF-κB Activation Assay (IκBα Phosphorylation)
This protocol assesses the effect of this compound on a key step in NF-κB signaling.
Materials:
-
Cell line responsive to NF-κB activation (e.g., MEF, HeLa)
-
NF-κB stimulus (e.g., IL-1β or TNFα)
-
This compound and DMSO
-
Cell lysis buffer
-
Antibodies for Western blot: anti-phospho-IκBα, anti-IκBα, anti-β-actin (loading control)
Procedure:
-
Plate cells and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., IL-1β) for a short period (e.g., 15-30 minutes).
-
Lyse the cells and collect the protein lysates.
-
Perform SDS-PAGE and Western blotting.
-
Probe the membrane with an antibody specific for phosphorylated IκBα.
-
Strip and re-probe the membrane with an antibody for total IκBα and a loading control (e.g., β-actin). A decrease in the level of phosphorylated IκBα in this compound-treated cells indicates inhibition of NF-κB activation.[1][2]
Visualizations
Caption: this compound inhibits TRAF6-mediated NF-κB signaling.
Caption: Workflow for validating this compound on-target effects.
Caption: Troubleshooting logic for unexpected this compound results.
References
Addressing C25-140 instability in long-term experiments.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing the TRAF6-Ubc13 inhibitor, C25-140, with a focus on addressing potential instability in long-term experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a first-in-class small molecule inhibitor that selectively targets the protein-protein interaction between TRAF6 and Ubc13.[1] TRAF6 is an E3 ubiquitin ligase that, in conjunction with the E2 conjugating enzyme Ubc13, generates Lys63-linked ubiquitin chains.[2][3] These chains are crucial for activating downstream signaling pathways, particularly the canonical NF-κB pathway, which is a hallmark of chronic inflammation and autoimmune diseases.[2][3][4] By binding directly to TRAF6, this compound blocks its interaction with Ubc13, thereby impeding TRAF6 E3 ligase activity and subsequent NF-κB activation.[2][5]
Q2: My experimental results with this compound are inconsistent, especially in longer experiments. Could this be an instability issue?
A2: Yes, inconsistent results, such as a diminishing inhibitory effect over time, can be an indicator of compound instability in the experimental medium.[6] While this compound has demonstrated efficacy in various models, all small molecules can be susceptible to degradation over time due to factors like pH, temperature, light exposure, and enzymatic activity from components in cell culture media (e.g., serum).[2][4][6]
Q3: What are the common causes of small molecule degradation in cell culture?
A3: Several factors can contribute to the degradation of a compound in cell culture media:
-
pH: The pH of the culture medium can cause hydrolysis of susceptible chemical bonds.[6]
-
Temperature: Incubation at 37°C, while necessary for cells, can accelerate the degradation of thermally sensitive compounds.[6]
-
Light Exposure: Photosensitive compounds can degrade when exposed to light.[6]
-
Reactive Media Components: Serum can contain enzymes that metabolize the compound. Reactive oxygen species may also be present and cause oxidation.[6]
-
Solubility: Poor solubility can lead to the compound precipitating out of the solution over time, reducing its effective concentration.
Q4: How can I definitively test the stability of this compound in my specific experimental setup?
A4: To assess stability, you should incubate this compound in your complete cell culture medium under standard experimental conditions (e.g., 37°C, 5% CO2) without cells. Collect aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours) and analyze the concentration of the parent this compound compound using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] A significant decrease in the compound's concentration over time confirms instability.
Q5: What are the best practices for preparing and storing this compound solutions?
A5: Proper preparation and storage are critical.
-
Stock Solutions: Prepare high-concentration stock solutions in an appropriate solvent (e.g., DMSO). Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.
-
Working Solutions: Always prepare fresh working solutions by diluting the stock solution into your culture medium immediately before use.[6] Do not store this compound in aqueous media for extended periods.
-
Labeling: Clearly label all solutions with the chemical name, concentration, solvent, and preparation date.
Troubleshooting Guide: Diminished this compound Activity Over Time
This guide provides a systematic approach to diagnosing and mitigating potential this compound instability.
Step 1: Observe and Quantify the Issue
-
Question: Are you observing a reduced inhibitory effect of this compound in assays that run for 24 hours or longer compared to shorter assays?
-
Action: If possible, quantify this effect. For example, measure the levels of IL-6 or TNFα secretion at multiple time points following stimulation in the presence of this compound.[2] A gradual increase in these markers despite the presence of the inhibitor suggests a loss of activity.
Step 2: Assess Compound Stability
-
Question: Have you confirmed that the this compound molecule is stable in your specific culture medium for the duration of your experiment?
-
Action: Perform a stability study as described in FAQ #4. Use HPLC or LC-MS to measure the concentration of this compound in your complete media at 37°C over time. This will provide quantitative data on its degradation rate.
Step 3: Implement Mitigation Strategies
-
Question: If instability is confirmed, what steps can you take to minimize degradation during the experiment?
-
Action:
-
Replenish the Compound: For very long-term experiments (>48 hours), consider performing partial media changes with freshly prepared this compound to maintain its effective concentration.
-
Minimize Exposure: Protect your media and compound solutions from light by using amber tubes and minimizing exposure of the cell culture plates to ambient light.
-
Use Serum-Free Media: If your experimental design and cell type permit, consider using serum-free or low-serum media to reduce potential enzymatic degradation.[6]
-
Control for Degradation: As a control, collect media from a treated well at the end of the experiment and re-test its activity on freshly plated and stimulated cells to see if the inhibitory capacity has diminished.
-
Data Presentation
Table 1: Summary of this compound In Vitro Biological Activity This table summarizes reported effective concentrations of this compound in various cell-based assays. Use these as a starting point for dose-response experiments.
| Assay Type | Cell Type | Stimulant | Measured Effect | Effective this compound Concentration | Reference |
| Cytokine Secretion | Human PBMCs | IL-1β | Reduction of TNFα & IL-6 secretion | 10-20 µM | [2] |
| Cytokine Secretion | Human PBMCs | LPS | Reduction of IL-1β & TNFα secretion | 10-20 µM | [2] |
| IκBα Phosphorylation | MEF Cells | IL-1β | Impaired IκBα phosphorylation | 25-50 µM | [2] |
| Gene Expression | MEF Cells | IL-1β | Diminished ICAM-1 & A20 expression | 50 µM | [2] |
| TRAF6 Auto-ubiquitination | MEF Cells | IL-1β | Reduced TRAF6 ubiquitination | 50 µM | [2] |
Table 2: Template for User-Generated this compound Stability Data Use this template to record the results from your own stability assessment experiments.
| Time Point (Hours) | Replicate 1 (Peak Area/Conc.) | Replicate 2 (Peak Area/Conc.) | Replicate 3 (Peak Area/Conc.) | Average Concentration | % Remaining (from T=0) |
| 0 | 100% | ||||
| 2 | |||||
| 8 | |||||
| 24 | |||||
| 48 | |||||
| 72 |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media
Objective: To quantify the degradation of this compound in a specific cell culture medium over time.
Methodology:
-
Prepare your complete cell culture medium, including serum and any other additives, exactly as you would for your experiment.
-
Prepare a working solution of this compound in the complete medium at the final concentration used in your experiments.
-
Dispense this solution into multiple sterile tubes, one for each time point and replicate.
-
Place the tubes in a cell culture incubator set to your experimental conditions (e.g., 37°C, 5% CO2).
-
At each designated time point (e.g., 0, 2, 8, 24, 48 hours), remove one tube for each replicate and immediately freeze it at -80°C to halt any further degradation.
-
Once all samples are collected, analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Protocol 2: In Vitro Ubiquitination Assay to Verify this compound Activity
Objective: To confirm that your batch of this compound is active by testing its ability to inhibit TRAF6-mediated ubiquitination. This is adapted from published methods.[2]
Methodology:
-
Combine recombinant E1 (ubiquitin-activating enzyme), E2 (Ubc13/Uev1a complex), and ubiquitin in an assay buffer.
-
Add recombinant TRAF6 protein to the mixture.
-
In separate reaction tubes, add either DMSO (vehicle control) or varying concentrations of your this compound stock solution.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30-37°C for 60-90 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analyze the formation of polyubiquitin chains by Western blotting using an anti-ubiquitin antibody.
-
A successful inhibition will show a dose-dependent decrease in the high molecular weight smear characteristic of polyubiquitination in the this compound treated samples compared to the DMSO control.
Visualizations
Caption: this compound inhibits the TRAF6-Ubc13 interaction, blocking NF-κB activation.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: C25-140 Administration in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for C25-140 administration in animal studies. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a first-in-class, small-molecule inhibitor that selectively targets the E3 ligase TNF receptor-associated factor 6 (TRAF6).[1][2] It functions by directly binding to TRAF6 and blocking its interaction with the ubiquitin-conjugating enzyme Ubc13.[1][2] This inhibition prevents the formation of Lys63-linked polyubiquitin chains, a critical step in the activation of the canonical NF-κB signaling pathway.[1] Consequently, this compound impedes the activation of NF-κB and downstream inflammatory signaling.[1][3]
Q2: What are the primary research applications for this compound in animal models?
A2: this compound has been effectively used in preclinical mouse models of autoimmune and inflammatory diseases.[1][3] Key applications include the amelioration of inflammation and improvement of disease outcomes in models of autoimmune psoriasis and rheumatoid arthritis.[1][4] Its ability to suppress NF-κB signaling makes it a valuable tool for studying the role of the TRAF6-Ubc13 axis in various immune-mediated pathologies.[1]
Q3: What are the recommended administration routes for this compound in mice?
A3: this compound has been successfully administered in mice via several routes, including intravenous (i.v.), intraperitoneal (i.p.), peroral (p.o.), and topical application.[1][5] The choice of administration route will depend on the specific experimental design and disease model.
Q4: How should this compound be formulated for in vivo administration?
A4: The formulation of this compound depends on the chosen administration route. Here are some suggested vehicle formulations:
-
Oral Administration (Suspension): A homogeneous suspension can be prepared using Carboxymethylcellulose sodium (CMC-Na). For a 5 mg/mL concentration, 5 mg of this compound can be mixed evenly in 1 mL of CMC-Na solution.[2]
-
Injectable Administration (Solution): For a clear solution suitable for injection, a mixture of DMSO, PEG300, and Tween 80 can be used. A suggested formulation is 5% DMSO, 40% PEG300, and 5% Tween 80 in sterile water.[2] It is recommended to first dissolve this compound in DMSO and then add the other co-solvents sequentially.[5]
-
Topical Administration: For dermal application, this compound can be dissolved in acetone.[1]
Important: Always prepare fresh solutions for in vivo experiments on the day of use to ensure stability and efficacy.[5]
Q5: What is the pharmacokinetic profile of this compound in mice?
A5: Pharmacokinetic studies in mice have shown that this compound has good oral bioavailability.[1] The compound is stable in plasma and microsomes.[1] Key pharmacokinetic parameters for a 10 mg/kg dose are summarized in the table below.
| Administration Route | Cmax (µg/mL) | AUC (ng·min/mL) | t1/2 (min) | Vd (L/kg) |
| Intravenous (i.v.) | 9.7 | 274,083 | 80.62 | 4.13 |
| Peroral (p.o.) | 3.4 | 124,034 | 127.33 | 13.3 |
| Intraperitoneal (i.p.) | 4.2 | 100,000 | 184 | 25.6 |
Data sourced from MedChemExpress product information sheet.[5]
Troubleshooting Guide
Problem 1: Poor Solubility or Precipitation of this compound in Formulation
-
Question: I am having trouble dissolving this compound in my vehicle, or it is precipitating out of solution. What should I do?
-
Answer:
-
Vehicle Composition: Ensure you are using the correct vehicle components in the appropriate ratios. For injectable solutions, a co-solvent system (e.g., DMSO, PEG300, Tween 80) is often necessary.[2]
-
Preparation Method: When preparing co-solvent formulations, first dissolve this compound completely in a small volume of DMSO before adding the other components.[5] Add aqueous components last and slowly while vortexing.
-
Fresh Preparation: this compound solutions should be prepared fresh before each use, as the stability in aqueous solutions over time may be limited.[5]
-
Warming: Gently warming the solution may aid in dissolution, but be cautious of potential degradation. Check the manufacturer's recommendations for temperature stability.
-
Problem 2: Inconsistent or Lack of Efficacy in Animal Models
-
Question: My results with this compound are variable, or I am not observing the expected therapeutic effect. What could be the cause?
-
Answer:
-
Compound Integrity: Ensure the this compound used is of high purity and has been stored correctly (typically at -20°C).[6]
-
Formulation and Administration: Inconsistent formulation or inaccurate dosing can lead to variable results. Ensure the compound is fully dissolved or homogeneously suspended and that the administration technique is consistent across all animals.
-
Dosing Regimen: The dose and frequency of administration are critical. In a rheumatoid arthritis mouse model, this compound was administered twice daily.[1] Review published studies for effective dosing regimens in your specific model.[1][5][7]
-
Animal Strain and Model: The response to this compound may vary between different animal strains and disease models. Ensure the model you are using is appropriate for studying TRAF6-mediated inflammation.
-
Problem 3: Adverse Effects or Toxicity in Treated Animals
-
Question: I am observing adverse effects in my animals after this compound administration. How can I mitigate this?
-
Answer:
-
Vehicle Toxicity: The vehicle itself can cause adverse effects. Run a vehicle-only control group to assess any background toxicity. High concentrations of DMSO, for example, can be toxic.
-
Intraperitoneal Injection Technique: Improper i.p. injection technique can lead to complications such as peritonitis, internal bleeding, or puncture of the gut or bladder.[8] Ensure personnel are properly trained and use the correct needle size and injection site (lower right abdominal quadrant is recommended).[8]
-
Dose-Response: The observed toxicity may be dose-dependent. Consider performing a dose-escalation study to determine the maximum tolerated dose in your specific animal model. While this compound did not show obvious signs of toxicity in some studies, this can be model and dose-dependent.[1]
-
Monitor Animal Health: Closely monitor animals for signs of distress, weight loss, or changes in behavior. If adverse effects are observed, consider reducing the dose or frequency of administration.
-
Visualizing Key Processes
To further aid in the understanding of this compound's mechanism and application, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
Caption: this compound inhibits the TRAF6-Ubc13 interaction, blocking NF-κB activation.
Caption: A typical experimental workflow for evaluating this compound in a mouse disease model.
References
- 1. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 7. caymanchem.com [caymanchem.com]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: C25-140 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to the TRAF6-Ubc13 inhibitor, C25-140, in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class small molecule inhibitor that selectively targets the E3 ubiquitin ligase TRAF6 (TNF receptor-associated factor 6). It functions by binding directly to TRAF6 and blocking its protein-protein interaction with the E2 ubiquitin-conjugating enzyme Ubc13.[1] This interaction is essential for the formation of lysine 63 (K63)-linked polyubiquitin chains, a critical step in the activation of downstream signaling pathways, most notably the canonical NF-κB pathway.[1][2] By inhibiting this step, this compound effectively impedes the activation of NF-κB and other TRAF6-dependent pathways involved in cell survival and proliferation.[2][3]
Q2: Why is TRAF6 a target in cancer therapy?
A2: TRAF6 is frequently overexpressed in a variety of human cancers, including colon, gastric, and breast cancer, and its high expression often correlates with poor prognosis.[1][3][4][5] As a key signaling node, TRAF6 promotes cancer cell proliferation, survival, migration, and self-renewal by activating several oncogenic signaling pathways.[1][4][5] These include the NF-κB, PI3K-AKT, and MAPK/AP-1 pathways.[2][6][7] Therefore, inhibiting TRAF6 with agents like this compound presents a promising therapeutic strategy to suppress tumor growth.
Q3: What are the potential mechanisms by which cancer cells could develop resistance to this compound?
A3: While specific clinical resistance to this compound is not yet documented, based on mechanisms of resistance to other targeted therapies, several hypotheses can be proposed:
-
Activation of Bypass Signaling Pathways: Cancer cells may upregulate alternative survival pathways to compensate for the inhibition of TRAF6 signaling. The PI3K-AKT and MAPK pathways are common bypass routes that can promote cell survival and proliferation independently of TRAF6-mediated NF-κB activation.[3][6]
-
Alterations in Downstream Signaling Components: Cells might acquire mutations or amplify genes downstream of TRAF6, such as components of the IKK complex or NF-κB subunits themselves, leading to constitutive pathway activation that is no longer dependent on TRAF6 activity.
-
Reduced Intracellular Drug Concentration: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport this compound out of the cell, lowering its intracellular concentration to sub-therapeutic levels.
-
Target Alteration: Although not yet observed, mutations in the TRAF6 gene that alter the this compound binding site could prevent the inhibitor from interacting with its target.
Troubleshooting Guide
This guide addresses common issues observed when working with this compound and potentially resistant cancer cell lines.
| Issue | Potential Cause | Recommended Action |
| Decreased sensitivity to this compound in long-term cultures (Gradual increase in IC50). | Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response curve with a fresh, early-passage aliquot of the parental cell line to confirm the shift in IC50. 2. Investigate Mechanism: See "Experimental Protocols" section to analyze potential resistance mechanisms (e.g., Western blot for bypass pathway activation, qPCR for efflux pump expression). |
| Heterogeneous response to this compound within a cell population. | Pre-existence of a resistant subclone. | 1. Isolate Resistant Clones: Use single-cell cloning or limiting dilution assays to isolate and expand resistant colonies for further characterization. 2. Characterize Subclones: Compare the molecular profiles (genomic and proteomic) of the resistant clones to the sensitive parental line. |
| This compound fails to inhibit NF-κB signaling (e.g., no change in p-IκBα levels). | 1. This compound degradation. 2. Constitutive NF-κB activation downstream of TRAF6. | 1. Check Compound Integrity: Use freshly prepared this compound solution. 2. Assess Downstream Components: Perform Western blot for phosphorylated IKKα/β to see if the IKK complex is constitutively active. |
| Cell viability is reduced, but proliferation continues. | This compound may be inducing senescence rather than apoptosis in your cell line. | 1. Senescence Assay: Perform a β-galactosidase staining assay to detect senescent cells. 2. Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of treated cells. |
Data Presentation: Characterizing this compound Resistance
The following tables represent hypothetical data from experiments aimed at characterizing a this compound-resistant (C25-140R) cancer cell line compared to its parental, sensitive (C25-140S) counterpart.
Table 1: Cell Viability (IC50) in Response to this compound
| Cell Line | IC50 (µM) | Fold Resistance |
| C25-140S | 5.2 | 1.0 |
| C25-140R | 48.7 | 9.4 |
Table 2: Relative mRNA Expression of ABC Transporter Genes
| Gene | C25-140S (Relative Expression) | C25-140R (Relative Expression) |
| ABCB1 (MDR1) | 1.0 | 12.3 |
| ABCC1 (MRP1) | 1.0 | 1.2 |
| ABCG2 (BCRP) | 1.0 | 8.9 |
Table 3: Protein Expression Analysis of Key Signaling Molecules
| Protein | C25-140S (Relative Density) | C25-140R (Relative Density) |
| p-AKT (Ser473) | 1.0 | 4.5 |
| Total AKT | 1.0 | 1.1 |
| p-ERK1/2 (Thr202/Tyr204) | 1.0 | 0.9 |
| Total ERK1/2 | 1.0 | 1.0 |
| TRAF6 | 1.0 | 1.2 |
Experimental Protocols
1. Protocol: Western Blot for Bypass Pathway Activation
This protocol is designed to assess the activation status of the PI3K-AKT and MAPK pathways.
-
Cell Lysis:
-
Culture C25-140S and C25-140R cells to 80% confluency.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Run the gel and transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-TRAF6, anti-β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect signals using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
2. Protocol: qPCR for Efflux Pump Expression
This protocol measures the mRNA levels of common drug efflux pumps.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from C25-140S and C25-140R cells using a suitable kit.
-
Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix with SYBR Green, forward and reverse primers for target genes (ABCB1, ABCG2), and a housekeeping gene (e.g., GAPDH).
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the C25-140S cell line.
-
3. Protocol: Combination Therapy Viability Assay
This protocol assesses the synergistic effect of combining this compound with an inhibitor of a potential bypass pathway.
-
Cell Seeding:
-
Seed C25-140R cells in 96-well plates.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and a second inhibitor (e.g., an AKT inhibitor like MK-2206).
-
Treat cells with each drug alone and in combination at various concentrations.
-
-
Viability Assessment:
-
After 72 hours, measure cell viability using a resazurin-based or MTT assay.
-
-
Synergy Analysis:
-
Calculate synergy scores (e.g., using the Bliss Independence or Chou-Talalay method) to determine if the combination is synergistic, additive, or antagonistic.
-
Visualizations
Caption: this compound inhibits the TRAF6-Ubc13 interaction, blocking NF-κB activation.
Caption: Workflow for investigating and overcoming this compound resistance.
References
- 1. TRAF6 is upregulated in colon cancer and promotes proliferation of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The relationship between TRAF6 and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor necrosis factor receptor‐associated factor 6 contributes to malignant behavior of human cancers through promoting AKT ubiquitination and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. TRAF6 Promotes Gastric Cancer Cell Self-Renewal, Proliferation, and Migration - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Interpreting unexpected results from C25-140 treatment.
This technical support center provides troubleshooting guidance for researchers using C25-140, a first-in-class inhibitor of the TRAF6-Ubc13 interaction. This compound is designed to block the E3 ligase activity of TRAF6, thereby impeding the activation of the NF-κB signaling pathway.[1][2][3][4] This guide addresses common and unexpected results to help you interpret your data and plan your next experimental steps.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm not seeing the expected decrease in NF-κB activation after this compound treatment. What could be the cause?
A1: Several factors can contribute to a lack of efficacy. A systematic approach to troubleshooting this issue is recommended.
Troubleshooting Steps:
-
Verify Compound Integrity and Activity:
-
Solubility: Ensure this compound is fully dissolved. Prepare a fresh stock solution in an appropriate solvent like DMSO.
-
Concentration: Confirm the final concentration used in your experiment. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and stimulation conditions.
-
-
Assess the Experimental System:
-
Cell Line Specificity: The expression levels of TRAF6, Ubc13, and other pathway components can vary between cell lines. Confirm that your cell line expresses the necessary components for the signaling pathway you are investigating.
-
Stimulation Conditions: Ensure that the stimulus you are using (e.g., IL-1β, LPS) is potent enough to induce a robust NF-κB activation in your control cells.[2]
-
-
Examine Downstream Readouts:
-
Phospho-IκBα Levels: As an early event in NF-κB activation, the phosphorylation of IκBα should be assessed by Western blot. This compound has been shown to impair IL-1β-induced IκBα phosphorylation.[2][3]
-
NF-κB Reporter Assay: Use a luciferase reporter assay with an NF-κB response element to quantify transcriptional activity.
-
Q2: I've observed that this compound inhibits TNFα-induced NF-κB activation, which is reportedly TRAF6-independent. Is this an expected off-target effect?
A2: Yes, this is a known off-target effect of this compound. While the primary target is the TRAF6-Ubc13 interaction, this compound has also been shown to inhibit the E3 ligase activity of cIAP1.[2][3] cIAP1 is a key regulator of the TNFα receptor signaling pathway, and its inhibition can lead to reduced NF-κB activation.[2] This off-target activity may be beneficial in studies of autoimmune and inflammatory diseases where TNFα signaling is a contributing factor.[2]
Q3: My cell viability has decreased significantly after this compound treatment, even at concentrations that only partially inhibit NF-κB. Why is this happening?
A3: While this compound has been reported to not substantially influence cell viability in MEF and Jurkat T cells at concentrations up to 50 μM, cytotoxicity can be cell-type specific.[2] Here are some potential reasons and troubleshooting steps:
Potential Causes:
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration is low (typically <0.5%).
-
Off-Target Effects: Besides cIAP1, this compound could have other, uncharacterized off-target effects that induce cytotoxicity in your specific cell model.
-
NF-κB's Role in Cell Survival: In some cell types, basal NF-κB activity is crucial for survival. Inhibiting this pathway, even partially, could trigger apoptosis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Data Presentation
Table 1: Effect of this compound on NF-κB Signaling and Cytokine Secretion
| Cell Line | Stimulus | This compound Conc. (µM) | Measured Effect | Result | Reference |
| MEF | IL-1β | 10-50 | Reduced TRAF6 auto-ubiquitination | Dose-dependent reduction | [3] |
| MEF | IL-1β | 20 | Impaired IκBα phosphorylation | Significant decrease | [2][3] |
| Jurkat T-cells | PMA/Ionomycin | 10-50 | Reduced TRAF6 auto-ubiquitination | Dose-dependent reduction | [2] |
| Human PBMCs | IL-1β | 20 | TNFα and IL-6 secretion | Reduced | [2] |
| Human PBMCs | LPS | 20 | IL-1β and TNFα secretion | Reduced | [2] |
Table 2: Selectivity Profile of this compound Against Various E3 Ligases
| E3 Ligase | Ubiquitin Chain Type | Effect of this compound | Reference |
| TRAF6 | K63 | Inhibited | [2][3] |
| cIAP1 | K63 | Inhibited | [2][3] |
| MDM2 | K48 | Not Impaired | [2][3] |
| TRIM63 | K48 | Not Impaired | [2][3] |
| RNF4 | SUMO-targeted | Not Affected | [2][3] |
| ITCH | HECT E3 | Not Inhibited | [2][3] |
| E6AP | HECT E3 | Not Inhibited | [2][3] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-IκBα
-
Cell Culture and Treatment: Plate cells to reach 70-80% confluency. Pre-treat with this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate cells with the appropriate agonist (e.g., IL-1β at 10 ng/mL) for 15-30 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-IκBα (Ser32) and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect signal using an ECL substrate and an imaging system.
Protocol 2: NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect cells in a 24-well plate with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.
-
Treatment and Stimulation: After 24 hours, pre-treat cells with this compound for 1-2 hours, followed by stimulation with the appropriate agonist for 6-8 hours.
-
Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Mandatory Visualizations
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of C25-140 delivery methods for targeted therapy research.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing C25-140 in targeted therapy research. The information is designed to address common challenges and provide practical solutions for optimizing experimental workflows.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and application of this compound delivery systems.
Issue 1: Poor Aqueous Solubility of this compound
-
Question: My this compound is precipitating out of solution during nanoparticle formulation. How can I improve its solubility?
-
Answer: Poor aqueous solubility is a common challenge with small molecule inhibitors like this compound.[1][2][3][4][5] Several strategies can be employed to address this:
-
Co-solvents: The use of a water-miscible organic co-solvent can enhance the solubility of hydrophobic compounds.
-
pH Adjustment: Depending on the pKa of this compound, adjusting the pH of the buffer can increase its solubility.
-
Excipients: Incorporating solubilizing agents such as cyclodextrins or surfactants in the formulation can improve solubility.[1]
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion of this compound with a polymer carrier can enhance its dissolution rate and apparent solubility.[3]
-
Issue 2: Inconsistent Nanoparticle Size and Polydispersity
-
Question: I am observing significant batch-to-batch variability in my this compound nanoparticle size and a high polydispersity index (PDI). What could be the cause?
-
Answer: Inconsistent nanoparticle size and a high PDI can affect the stability, drug release profile, and cellular uptake of your formulation. Key factors to investigate include:
-
Mixing Speed and Method: The rate and method of adding the organic phase (containing this compound and polymer) to the aqueous phase are critical. Ensure a consistent and rapid mixing process.
-
Sonication/Homogenization Parameters: Optimize and standardize sonication or homogenization parameters such as power, time, and temperature.
-
Component Concentrations: Variations in the concentration of the polymer, drug, or surfactant can lead to changes in nanoparticle size.
-
Solvent Evaporation Rate: The rate of organic solvent removal can influence the final particle size and distribution.
-
Issue 3: Low Drug Encapsulation Efficiency
-
Question: My this compound encapsulation efficiency is consistently low. How can I improve it?
-
Answer: Low encapsulation efficiency leads to wasted compound and difficulty in achieving the desired therapeutic dose. Consider the following to enhance drug loading:
-
Polymer-Drug Interaction: The affinity between this compound and the nanoparticle core material is crucial. Consider screening different polymers to find one with favorable interactions.
-
Formulation Method: The choice of nanoparticle preparation method (e.g., nanoprecipitation, emulsion-evaporation) can significantly impact encapsulation efficiency.
-
Drug-to-Polymer Ratio: Optimizing the ratio of this compound to the polymer is essential. A very high drug concentration can lead to drug crystallization and reduced encapsulation.
-
Solvent Selection: The choice of organic solvent can affect the solubility of both the drug and the polymer, thereby influencing encapsulation.
-
Issue 4: High Cytotoxicity in Control (Blank Nanoparticle) Experiments
-
Question: I am observing significant cytotoxicity with my blank nanoparticles (without this compound). What is the likely cause?
-
Answer: Cytotoxicity from the delivery vehicle can confound your experimental results. Potential sources of toxicity include:
-
Residual Organic Solvent: Ensure the complete removal of organic solvents used during the formulation process through methods like dialysis or tangential flow filtration.
-
Surfactant Concentration: High concentrations of certain surfactants can be toxic to cells. Titrate the surfactant concentration to the lowest effective level.
-
Polymer Biocompatibility: While many polymers used for drug delivery are considered biocompatible, their degradation products could have cytotoxic effects.[6]
-
Nanoparticle Overloading: A very high concentration of nanoparticles can lead to cellular stress and toxicity. Determine the optimal non-toxic concentration range for your specific cell line.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding this compound delivery methods.
-
Question 1: What are the primary methods for delivering this compound in targeted therapy research?
-
Answer: this compound, as a small molecule kinase inhibitor, is often delivered using nanoparticle-based systems to improve its therapeutic index and overcome challenges like poor solubility.[7][8][9][10] The most common delivery vehicles include:
-
Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[11][12][13][14][15]
-
Polymeric Nanoparticles: These are solid particles made from biodegradable polymers that can encapsulate the drug within their matrix.[16][17][18]
-
Micelles: These are self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell.
-
-
Question 2: What is the difference between passive and active targeting for this compound delivery?
-
Answer:
-
Passive targeting relies on the enhanced permeability and retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissue due to leaky blood vessels and poor lymphatic drainage.[11][19]
-
Active targeting involves modifying the surface of the nanoparticle with ligands (e.g., antibodies, peptides) that bind to specific receptors overexpressed on cancer cells, thereby enhancing cellular uptake.[19][20]
-
-
Question 3: How do I determine the encapsulation efficiency and drug loading of my this compound nanoparticles?
-
Answer: Encapsulation efficiency (EE%) and drug loading (DL%) are critical parameters for characterizing your nanoparticle formulation.[21]
-
Encapsulation Efficiency (EE%) is the percentage of the initial drug that is successfully encapsulated into the nanoparticles. It is calculated as: EE% = [(Total Drug - Free Drug) / Total Drug] x 100[22]
-
Drug Loading (DL%) is the weight percentage of the drug in the final nanoparticle formulation. It is calculated as: DL% = [Weight of Encapsulated Drug / Total Weight of Nanoparticle] x 100[21][23]
-
These are typically determined by separating the nanoparticles from the unencapsulated drug (e.g., by centrifugation or filtration) and then quantifying the amount of free drug in the supernatant and/or the encapsulated drug after lysing the nanoparticles.[22][24]
-
-
Question 4: What are the key considerations for in vitro testing of this compound nanoparticles?
-
Answer: When evaluating your this compound nanoparticles in vitro, it is important to:
-
Characterize Nanoparticles in Culture Media: Assess the size, charge, and stability of your nanoparticles in the presence of serum-containing culture media, as protein adsorption can alter their properties.
-
Optimize Incubation Time and Concentration: Determine the optimal incubation time and nanoparticle concentration to achieve a therapeutic effect while minimizing non-specific toxicity.
-
Use Appropriate Controls: Include blank nanoparticles (without drug) to assess vehicle-specific effects and free this compound to compare the efficacy of the nanoformulation.
-
Select a Relevant Assay: Choose a cell viability or functional assay that is appropriate for the expected mechanism of action of this compound.
-
Data Presentation
Table 1: Comparison of this compound Nanoparticle Formulation Parameters
| Formulation Parameter | Liposomal this compound | Polymeric Nanoparticle this compound |
| Average Size (nm) | 80 - 150 | 100 - 250 |
| Polydispersity Index (PDI) | < 0.2 | < 0.3 |
| Zeta Potential (mV) | -10 to -30 | -5 to -25 |
| Encapsulation Efficiency (%) | 60 - 95 | 50 - 90 |
| Drug Loading (%) | 1 - 5 | 5 - 20 |
Table 2: In Vitro Cellular Uptake of this compound Nanoparticles in A549 Cells
| Nanoparticle Formulation | Incubation Time (hours) | Uptake Efficiency (%) |
| Liposomal this compound | 4 | 35 ± 5 |
| 24 | 75 ± 8 | |
| Polymeric Nanoparticle this compound | 4 | 45 ± 6 |
| 24 | 85 ± 7 | |
| Free this compound | 4 | 10 ± 3 |
| 24 | 25 ± 4 |
Experimental Protocols
Protocol 1: Formulation of this compound Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of dichloromethane.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) solution of polyvinyl alcohol (PVA) in deionized water.
-
Emulsification: Add the organic phase to 20 mL of the aqueous phase and emulsify using a probe sonicator for 2 minutes on ice.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for 4 hours to allow for the evaporation of dichloromethane.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated drug.
-
Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in a suitable buffer or lyophilize for long-term storage.
Protocol 2: Quantification of this compound Encapsulation Efficiency
-
Separation of Free Drug: After nanoparticle formulation (Protocol 1, step 4), collect a 1 mL aliquot of the nanoparticle suspension. Centrifuge at 15,000 rpm for 20 minutes to pellet the nanoparticles.
-
Supernatant Analysis: Carefully collect the supernatant, which contains the unencapsulated this compound.
-
Quantification: Measure the concentration of this compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the Encapsulation Efficiency (EE%) using the formula: EE% = [(Total amount of this compound used - Amount of this compound in supernatant) / Total amount of this compound used] x 100
Protocol 3: In Vitro Cellular Uptake Assay using Flow Cytometry
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Nanoparticle Treatment: Treat the cells with fluorescently labeled this compound nanoparticles at a final concentration of 50 µg/mL. As a control, treat cells with fluorescently labeled blank nanoparticles.
-
Incubation: Incubate the cells for the desired time points (e.g., 4 and 24 hours) at 37°C.
-
Cell Harvesting: Wash the cells three times with cold PBS to remove non-internalized nanoparticles. Detach the cells using trypsin-EDTA.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze the fluorescence intensity using a flow cytometer.
-
Data Analysis: Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity to determine the cellular uptake efficiency.[25]
Visualizations
Caption: A simplified signaling pathway illustrating the inhibitory action of this compound on the RAF-MEK-ERK cascade.
Caption: Experimental workflow for the formulation, characterization, and in vitro evaluation of this compound nanoparticles.
Caption: A logical diagram for troubleshooting low therapeutic efficacy of this compound targeted therapy.
References
- 1. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 2. Improvement in aqueous solubility achieved via small molecular changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mch.estranky.sk [mch.estranky.sk]
- 6. Optimizing nanoparticle design and surface modification toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase-targeted cancer therapies: progress, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. mdpi.com [mdpi.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Challenges in Development of Targeted Liposomal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges [ouci.dntb.gov.ua]
- 16. mdpi.com [mdpi.com]
- 17. ijisae.org [ijisae.org]
- 18. Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeted Drug Delivery: A Simple Guide - Gilero [gilero.com]
- 20. rroij.com [rroij.com]
- 21. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 23. researchgate.net [researchgate.net]
- 24. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
How to control for vehicle effects in C25-140 experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TRAF6-Ubc13 inhibitor, C25-140. Proper control for vehicle effects is critical for obtaining accurate and reproducible data in this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, small-molecule inhibitor that targets the protein-protein interaction between TNF receptor-associated factor 6 (TRAF6) and ubiquitin-conjugating enzyme E2 N (Ubc13).[1] By binding directly to TRAF6, this compound blocks the formation of Lys63-linked polyubiquitin chains, which are essential for the activation of the NF-κB signaling pathway.[1][2] This inhibition of TRAF6 E3 ligase activity ultimately impedes the activation of various immune and inflammatory signaling pathways.[1][2][3]
Q2: What is a "vehicle" in the context of this compound experiments, and why is a vehicle control necessary?
A2: A vehicle is the solvent or carrier used to dissolve and administer the experimental compound, this compound, which is not readily soluble in aqueous solutions. Common vehicles for this compound include dimethyl sulfoxide (DMSO) for in vitro assays and mixtures containing DMSO, PEG300, and Tween80 for in vivo studies. A vehicle control group is essential in experimental design. This group is treated with the vehicle alone (without this compound) in the same manner and volume as the experimental group. This allows researchers to distinguish the effects of this compound from any potential biological effects of the vehicle itself.
Q3: What are the recommended vehicles for dissolving this compound?
A3: The choice of vehicle depends on the experimental setup (in vitro vs. in vivo).
-
In Vitro: this compound is soluble in DMSO and methanol.[4] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it in culture medium to the final working concentration.
-
In Vivo: The solubility of this compound in aqueous solutions is poor. For in vivo administration, such as intraperitoneal injection, a common vehicle formulation involves a mixture of DMSO, PEG300, Tween80, and sterile water.[5] For topical applications, this compound has been dissolved in acetone.[2]
Q4: Can the vehicle itself affect the NF-κB signaling pathway?
A4: Yes, this is a critical consideration. The most common vehicle for this compound, DMSO, has been reported to have its own biological effects, including the potential to modulate the NF-κB pathway. Some studies have shown that DMSO can inhibit LPS-induced NF-κB activation in macrophages.[6][7] Therefore, it is imperative to include a vehicle control in every experiment to account for any potential off-target effects of the solvent.
Troubleshooting Guide
This guide addresses specific issues that may arise when controlling for vehicle effects in your this compound experiments.
| Problem | Potential Cause | Recommended Solution |
| High background NF-κB activation in the vehicle control group. | The concentration of DMSO in the final working solution may be too high, leading to non-specific activation of inflammatory pathways in sensitive cell lines. | • Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.1%.• Perform a dose-response experiment with your vehicle alone to determine the maximal non-toxic and non-stimulatory concentration for your specific cell type.• If possible, explore alternative solvents, although the options for this compound are limited. |
| Unexpected inhibition of NF-κB signaling in the vehicle control group. | Some studies report that DMSO can suppress NF-κB and MAPK signaling pathways, which could mask the inhibitory effect of this compound.[6][8] | • Meticulously compare the results of your untreated control group with your vehicle-treated group. Any inhibitory effect of the vehicle must be statistically accounted for when analyzing the effect of this compound.• Lower the concentration of DMSO in your vehicle if possible.• Report the effects of the vehicle in your study to ensure transparency and reproducibility. |
| Variability in results between experiments. | Inconsistent preparation of the vehicle or this compound solutions. Moisture absorption by DMSO can reduce the solubility of this compound.[5] | • Always use fresh, anhydrous DMSO to prepare your stock solutions.[5]• Prepare fresh dilutions of this compound for each experiment from a frozen stock.• Ensure thorough mixing and complete solubilization of this compound in the vehicle before administration. |
| In vivo vehicle control group shows signs of toxicity or inflammation. | The vehicle formulation for in vivo use (e.g., DMSO/PEG300/Tween80) can sometimes cause local irritation or systemic effects, especially with repeated dosing. | • Conduct a pilot study to assess the tolerability of the vehicle at the planned dosage and administration route.• Observe the animals in the vehicle control group for any adverse effects (e.g., weight loss, changes in behavior, signs of inflammation at the injection site).• If toxicity is observed, consider adjusting the vehicle composition or the administration protocol. |
Experimental Protocols
Below are example methodologies for preparing and using this compound in both in vitro and in vivo settings. These should be adapted to your specific experimental needs.
In Vitro NF-κB Reporter Assay
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in fresh, anhydrous DMSO to create a 10 mM stock solution.
-
Aliquot the stock solution into small volumes and store at -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Culture and Treatment:
-
Plate your cells of interest (e.g., HEK293T cells with an NF-κB reporter plasmid) at the desired density and allow them to adhere overnight.
-
On the day of the experiment, prepare serial dilutions of this compound in pre-warmed cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration used.
-
Pre-treat the cells with the this compound dilutions or the vehicle control for 1-2 hours.
-
-
Stimulation and Readout:
-
Stimulate the cells with an appropriate agonist to activate the NF-κB pathway (e.g., IL-1β or TNFα).
-
Include an untreated, unstimulated control group and a vehicle-treated, stimulated control group.
-
After the appropriate incubation time, measure the reporter gene activity (e.g., luciferase or β-galactosidase) according to the manufacturer's instructions.
-
In Vivo Murine Model of Rheumatoid Arthritis
-
Preparation of this compound for Injection:
-
For a 1 mL working solution, add 50 µL of a 92 mg/mL this compound stock solution in DMSO to 400 µL of PEG300. Mix until clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL. Use this solution immediately.[5]
-
-
Vehicle Control Preparation:
-
Prepare the vehicle control using the same procedure as above, but substitute the this compound DMSO stock with an equal volume of pure DMSO.
-
-
Administration:
-
In a collagen-induced arthritis (CIA) mouse model, begin treatment after the onset of symptoms.
-
Administer this compound or the vehicle control intraperitoneally twice daily at the desired dosage (e.g., 6, 10, or 14 mg/kg).[2]
-
Monitor the mice daily for clinical signs of arthritis and any adverse effects.
-
Visualizations
This compound Mechanism of Action
References
- 1. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating TRAF6 Ubiquitination Inhibition: A Comparative Guide to C25-140
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule C25-140 with other known inhibitors of TRAF6 (TNF receptor-associated factor 6), a key E3 ubiquitin ligase in inflammatory signaling pathways. The objective is to present the experimental data and methodologies required to validate the inhibitory effect of these compounds on TRAF6 ubiquitination, aiding in the selection and application of appropriate research tools.
Introduction to TRAF6 and this compound
TRAF6 is a critical mediator in the signaling cascades initiated by various receptors, including the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) families. Upon activation, TRAF6, in conjunction with the E2 ubiquitin-conjugating enzyme complex Ubc13-Uev1A, catalyzes the formation of lysine 63 (K63)-linked polyubiquitin chains. This non-degradative ubiquitination serves as a scaffold to recruit and activate downstream kinases, ultimately leading to the activation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines and other immune response genes.[1][2]
This compound is a first-in-class, cell-permeable small molecule inhibitor that directly targets TRAF6.[1][3] It functions by binding to TRAF6 and disrupting its crucial interaction with the E2 enzyme Ubc13, thereby preventing TRAF6-mediated ubiquitination and subsequent downstream signaling.[1][4] This targeted inhibition makes this compound a valuable tool for studying the physiological roles of TRAF6 and a potential therapeutic lead for inflammatory and autoimmune diseases.
Comparative Analysis of TRAF6 Inhibitors
The efficacy of this compound can be benchmarked against other small molecules reported to inhibit TRAF6 activity. The following table summarizes the available quantitative data on their inhibitory potential. It is important to note that the IC50 values presented are derived from different studies and may not be directly comparable due to variations in experimental conditions.
| Inhibitor | Mechanism of Action | Reported IC50/Binding Affinity for TRAF6 | Reference |
| This compound | Disrupts TRAF6-Ubc13 interaction | 2.8 µM (Binding Affinity) | [5] |
| 6877002 | Blocks CD40-TRAF6 interaction | 141 µM (Binding Affinity) | [5] |
| 6860766 | Blocks CD40-TRAF6 interaction | 59 µM (Binding Affinity) | [5] |
| TMBPS | Directly binds to and downregulates TRAF6 | Not Reported | [6] |
| Resveratrol | Inhibits TRAF6 E3 ligase activity | Not Reported | [7] |
Signaling Pathway and Inhibition
The following diagram illustrates the canonical TRAF6 signaling pathway leading to NF-κB activation and the point of inhibition by this compound.
Experimental Protocols
To validate the inhibitory effect of this compound or other compounds on TRAF6 ubiquitination, several key experiments can be performed.
In Vitro TRAF6 Ubiquitination Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of TRAF6 in a cell-free system.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (Ubc13/Uev1A complex)
-
Recombinant human TRAF6 (E3 ligase)
-
Human ubiquitin
-
ATP solution
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
SDS-PAGE gels and Western blot reagents
-
Anti-ubiquitin antibody, Anti-TRAF6 antibody
Procedure:
-
Prepare a reaction mixture containing E1, E2, ubiquitin, and TRAF6 in the ubiquitination buffer.
-
Add the test compound at various concentrations or the vehicle control to the reaction mixture.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot.
-
Probe the membrane with an anti-ubiquitin antibody to detect the formation of polyubiquitin chains and with an anti-TRAF6 antibody to confirm equal loading.
-
Quantify the intensity of the polyubiquitin smear to determine the percentage of inhibition.
Co-Immunoprecipitation (Co-IP) of TRAF6 and Ubc13
This cell-based assay determines if a compound can disrupt the interaction between TRAF6 and its E2 ligase, Ubc13.
Materials:
-
Cell line expressing tagged TRAF6 (e.g., HEK293T cells transfected with HA-TRAF6)
-
Cell lysis buffer (non-denaturing)
-
Antibody against the tag (e.g., anti-HA antibody)
-
Protein A/G magnetic beads
-
Test compound and vehicle control
-
Wash buffers
-
Elution buffer
-
SDS-PAGE gels and Western blot reagents
-
Antibodies: anti-HA, anti-Ubc13
Procedure:
-
Culture the cells and treat them with the test compound or vehicle for a specified time.
-
Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Incubate the cell lysate with an anti-HA antibody to capture the HA-TRAF6 protein complexes.
-
Add Protein A/G beads to immunoprecipitate the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding proteins.
-
Elute the proteins from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting.
-
Probe the membrane with an anti-HA antibody to confirm the immunoprecipitation of TRAF6 and with an anti-Ubc13 antibody to detect the co-immunoprecipitated Ubc13.
-
A reduction in the amount of co-immunoprecipitated Ubc13 in the presence of the compound indicates a disruption of the TRAF6-Ubc13 interaction.
NF-κB Reporter Assay
This cell-based assay measures the downstream consequence of TRAF6 inhibition, which is the reduction of NF-κB transcriptional activity.
Materials:
-
A cell line stably transfected with an NF-κB-driven reporter gene (e.g., luciferase)
-
Cell culture medium and reagents
-
A stimulant of the TRAF6 pathway (e.g., IL-1β or LPS)
-
Test compound and vehicle control
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the reporter cells in a multi-well plate.
-
Pre-treat the cells with various concentrations of the test compound or vehicle.
-
Stimulate the cells with an appropriate agonist (e.g., IL-1β) to activate the TRAF6-NF-κB pathway.
-
Incubate for a period sufficient to allow for reporter gene expression (e.g., 6-8 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
A dose-dependent decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway, likely through TRAF6 inhibition.
Experimental Workflow
The following diagram outlines the general workflow for validating a TRAF6 inhibitor.
Conclusion
This compound stands out as a potent and specific inhibitor of the TRAF6-Ubc13 interaction. The experimental protocols detailed in this guide provide a robust framework for researchers to independently validate its efficacy and to compare it with other potential TRAF6 inhibitors. The use of a multi-faceted approach, combining in vitro enzymatic assays with cell-based validation of protein-protein interaction and downstream signaling, is crucial for a comprehensive understanding of any novel TRAF6 inhibitor. This guide serves as a valuable resource for the scientific community engaged in the study of inflammatory signaling and the development of novel therapeutics targeting this pathway.
References
- 1. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRAF6 Promotes PRMT5 Activity in a Ubiquitination-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
The TRAF6 Inhibitor C25-140: A Comparative Analysis of its Effects Across Different Cell Types
For Immediate Release
A comprehensive analysis of the small molecule C25-140 reveals its potent and selective inhibitory effects on the TRAF6-Ubc13 signaling axis, leading to the suppression of pro-inflammatory responses in a variety of immune cell types. This guide provides a detailed comparison of this compound's activity, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential as a therapeutic agent for autoimmune diseases.
Executive Summary
This compound is a first-in-class, orally active inhibitor that directly binds to TNF receptor-associated factor 6 (TRAF6), preventing its interaction with the ubiquitin-conjugating enzyme Ubc13.[1] This disruption of the TRAF6 E3 ligase activity is critical in halting the downstream activation of the NF-κB signaling pathway, a key driver of inflammation.[1][2] Experimental evidence demonstrates that this compound effectively reduces the secretion of pro-inflammatory cytokines in both murine and human immune cells without significantly impacting cell viability at effective concentrations. Its efficacy has also been demonstrated in preclinical in vivo models of psoriasis and rheumatoid arthritis.[1][2]
Mechanism of Action: Targeting the TRAF6-Ubc13 Interaction
The primary mechanism of this compound involves the specific inhibition of the protein-protein interaction between TRAF6 and Ubc13.[1] TRAF6, an E3 ubiquitin ligase, plays a pivotal role in mediating signal transduction from various immune receptors, including the IL-1 receptor, Toll-like receptors (TLRs), and T-cell receptors (TCRs). Upon activation, TRAF6 interacts with the E2 ubiquitin-conjugating enzyme complex Ubc13-Uev1a to catalyze the formation of lysine 63 (K63)-linked polyubiquitin chains. These chains act as a scaffold for the recruitment and activation of downstream signaling components, ultimately leading to the activation of the IκB kinase (IKK) complex and subsequent nuclear translocation of NF-κB, which drives the transcription of pro-inflammatory genes. By binding to TRAF6, this compound sterically hinders the recruitment of Ubc13, thereby preventing the formation of K63-polyubiquitin chains and suppressing NF-κB-dependent inflammatory responses.[1][2]
Comparative Efficacy in Different Cell Types
The inhibitory effects of this compound have been evaluated across a range of immune cell types, demonstrating broad anti-inflammatory activity.
| Cell Type | Species | Stimulation | Key Assay | Endpoint | Observed Effect |
| Mouse Embryonic Fibroblasts (MEFs) | Murine | IL-1β, TNFα | Western Blot, qRT-PCR | TRAF6 auto-ubiquitination, IκBα phosphorylation, Target gene expression (ICAM-1, A20) | Dose-dependent reduction[2][3] |
| Jurkat T-cells | Human | PMA/Ionomycin | Western Blot, ELISA | IκBα phosphorylation, IL-2 and TNFα secretion | Dose-dependent reduction[3] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Human | IL-1β, LPS, anti-CD3/CD28 | ELISA | TNFα, IL-6, and other cytokine secretion | Reduction in cytokine secretion[2] |
| Primary CD4+ T-cells | Murine | anti-CD3/CD28 | qRT-PCR, ELISA | IL-2 mRNA and protein levels | Dose-dependent reduction[2] |
| Breast Cancer Cells (MDA-MB-231) | Human | - | Cell Viability Assay | Cell proliferation | Anti-proliferative effect |
Quantitative Analysis of this compound's Inhibitory Activity
While comprehensive IC50 values across all cell types and endpoints are not fully consolidated in the literature, available data indicate a potent dose-dependent inhibition of key inflammatory mediators.
| Cell Type | Stimulation | Endpoint | This compound Concentration | % Inhibition (approx.) |
| MEFs | IL-1β | IκBα Phosphorylation | 20 µM | > 80% |
| Jurkat T-cells | PMA/Ionomycin | IL-2 Secretion | 25 µM | ~ 50% |
| Jurkat T-cells | PMA/Ionomycin | TNFα Secretion | 25 µM | ~ 60% |
| Primary Murine T-cells | anti-CD3/CD28 | IL-2 Secretion | 25 µM | ~ 70% |
Note: The percentage of inhibition is estimated from published graphical data and may vary.
Comparison with Alternative Therapies
This compound presents a novel mechanism of action compared to current standard-of-care treatments for autoimmune diseases like rheumatoid arthritis and psoriasis.
| Drug Class | Examples | Mechanism of Action | This compound Advantage |
| Janus Kinase (JAK) Inhibitors | Tofacitinib (Xeljanz) | Inhibits JAKs, blocking signaling for multiple cytokines. | More targeted approach by inhibiting a specific upstream signaling node (TRAF6), potentially leading to a different side-effect profile. |
| TNFα Inhibitors (Biologics) | Adalimumab (Humira), Etanercept (Enbrel) | Neutralize the activity of TNFα. | Broader inhibition of TRAF6-dependent pathways, which may be beneficial in patients who do not respond to TNFα blockade. Oral administration. |
| Conventional Synthetic DMARDs | Methotrexate | Multiple proposed mechanisms, including inhibition of dihydrofolate reductase. | More specific molecular target. |
Direct comparative studies between this compound and these agents in the same experimental settings are needed to definitively establish its relative efficacy and safety.
Effects on Non-Immune Cells: A Look at Cancer and Normal Cells
Emerging research suggests that this compound may also have effects on non-immune cells. Studies in breast cancer cell lines, such as MDA-MB-231, have indicated that inhibition of TRAF6 by this compound can lead to a decrease in cell proliferation. This suggests a potential role for TRAF6 in cancer cell survival and proliferation.
Importantly, studies in mouse embryonic fibroblasts (MEFs) and Jurkat T-cells have shown that this compound does not substantially affect cell viability or cell cycle progression at concentrations up to 50 μM, indicating a favorable therapeutic window.[2] Further investigation is required to determine the differential cytotoxicity of this compound on a broader range of cancer cells versus normal, non-transformed cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.
TRAF6 Auto-ubiquitination Assay
This assay is designed to measure the E3 ligase activity of TRAF6 through its auto-ubiquitination.
-
Cell Culture and Treatment: Plate Mouse Embryonic Fibroblasts (MEFs) and grow to 80-90% confluency. Pre-treat cells with desired concentrations of this compound or vehicle control for 2-4 hours. Stimulate cells with IL-1β (10 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and deubiquitinase inhibitors (e.g., PMSF, N-ethylmaleimide).
-
Immunoprecipitation: Incubate cell lysates with an anti-TRAF6 antibody overnight at 4°C. Add protein A/G agarose beads and incubate for an additional 2-4 hours.
-
Washing and Elution: Wash the beads three times with lysis buffer. Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-ubiquitin and anti-TRAF6 antibodies.
-
Detection and Analysis: Visualize the protein bands using an appropriate detection system and quantify the band intensities to determine the level of TRAF6 ubiquitination.
IκBα Phosphorylation Western Blot
This protocol is used to assess the activation of the NF-κB pathway by measuring the phosphorylation of IκBα.
-
Cell Culture and Treatment: Culture MEFs or Jurkat T-cells and treat with this compound and the appropriate stimulus (e.g., IL-1β for MEFs, PMA/Ionomycin for Jurkat T-cells) for the indicated times.
-
Protein Extraction: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against phosphorylated IκBα (p-IκBα) and total IκBα. A loading control such as β-actin should also be probed.
-
Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescent substrate for detection. Quantify the p-IκBα signal relative to total IκBα or the loading control.
Cytokine Secretion ELISA
This enzyme-linked immunosorbent assay (ELISA) is for the quantitative detection of cytokines (e.g., IL-6, TNF-α) in cell culture supernatants.
-
Sample Collection: Culture cells (e.g., PBMCs, Jurkat T-cells) and treat with this compound and the relevant stimulus. Collect the cell culture supernatant at the desired time points.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition and Measurement: Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.
Gene Expression Analysis by qRT-PCR
This protocol is for the quantification of mRNA levels of target genes (e.g., IL-2, TNFα) in response to treatment.
-
Cell Culture and Treatment: Treat cells as described in the previous protocols.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix.
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Conclusion
This compound is a promising small molecule inhibitor of the TRAF6-Ubc13 interaction with demonstrated efficacy in suppressing pro-inflammatory signaling in a variety of immune cells. Its specific mechanism of action and oral availability make it an attractive candidate for the treatment of autoimmune and inflammatory diseases. Further research, including direct comparative studies with existing therapies and a more detailed investigation of its effects on non-immune cells, will be crucial in fully elucidating its therapeutic potential. This guide provides a foundational comparative analysis to aid in these future research and development endeavors.
References
A Head-to-Head Comparison of NF-κB Inhibitors: C25-140 and Other Key Small Molecules
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to NF-κB Pathway Inhibition
The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of inflammatory and immune responses, cellular proliferation, and survival. Its dysregulation is a hallmark of numerous chronic inflammatory diseases and cancers, making the NF-κB signaling pathway a prime target for therapeutic intervention. A diverse array of small molecule inhibitors has been developed to target various nodes within this pathway. This guide provides a head-to-head comparison of a novel inhibitor, C25-140, with other widely used NF-κB inhibitors, supported by available experimental data and detailed methodologies.
Mechanism of Action: A Diverse Approach to NF-κB Inhibition
NF-κB inhibitors can be broadly categorized based on their specific targets within the signaling cascade. This compound represents a unique upstream approach, while other inhibitors target downstream kinases or the NF-κB protein complex itself.
-
This compound: This first-in-class inhibitor targets the protein-protein interaction between TNF receptor-associated factor 6 (TRAF6) and the ubiquitin-conjugating enzyme Ubc13.[1] This interaction is crucial for the K63-linked polyubiquitination that activates downstream signaling to NF-κB.[1] By disrupting the TRAF6-Ubc13 interaction, this compound effectively blocks a key upstream event in the canonical NF-κB pathway initiated by various stimuli, including pro-inflammatory cytokines.[2][3]
-
BMS-345541: This compound is a highly selective allosteric inhibitor of the IκB kinase (IKK) catalytic subunits, IKK-1 and IKK-2. The IKK complex is a central kinase in the canonical NF-κB pathway, responsible for phosphorylating the inhibitory IκBα protein, which leads to its degradation and the subsequent release and nuclear translocation of NF-κB.
-
BAY 11-7082: This agent acts as an irreversible inhibitor of IκBα phosphorylation.[4] By preventing the phosphorylation of IκBα, BAY 11-7082 ensures that NF-κB remains sequestered in the cytoplasm in its inactive state. It has been described as a broad-spectrum inhibitor with multiple targets.[5]
-
SC75741: This inhibitor functions by impairing the DNA binding of the p65 (RelA) subunit of the NF-κB complex. This direct inhibition of NF-κB's ability to bind to its target gene promoters prevents the transcription of pro-inflammatory and other NF-κB-responsive genes.
-
QNZ (EVP4593): QNZ is a potent inhibitor of NF-κB transcriptional activation. It exhibits strong inhibitory effects on the production of TNF-α, a key inflammatory cytokine regulated by NF-κB.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other NF-κB inhibitors as reported in various studies. It is crucial to note that these values were determined using different assays, cell types, and stimulation conditions, and therefore, a direct comparison of potency should be made with caution.
| Inhibitor | Target | Assay | Cell Type | Stimulus | IC50 | Reference |
| This compound | TRAF6-Ubc13 Interaction | IL-1β-induced NF-κB activation | - | IL-1β | Not explicitly stated as a single IC50 | [2] |
| BMS-345541 | IKK-2 | Kinase Assay | - | - | 0.3 µM | - |
| IKK-1 | Kinase Assay | - | - | 4 µM | - | |
| BAY 11-7082 | IκBα Phosphorylation | TNFα-induced IκBα phosphorylation | Tumor cells | TNFα | 10 µM | [6] |
| SC75741 | p65 DNA Binding | NF-κB activity | - | - | 200 nM | - |
| QNZ (EVP4593) | NF-κB Activation | NF-κB activation | Jurkat T cells | - | 11 nM | [6] |
| TNF-α Production | TNF-α production | Jurkat T cells | - | 7 nM | [6] |
Visualizing the Points of Inhibition in the NF-κB Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway and highlights the specific points of intervention for this compound and the other discussed inhibitors. This visual representation aids in understanding the distinct mechanisms by which these molecules exert their inhibitory effects.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bay 11-7082 inhibits transcription factor NF-kappaB and induces apoptosis of HTLV-I-infected T-cell lines and primary adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BAY 11-7082 is a broad-spectrum inhibitor with anti-inflammatory activity against multiple targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.selleck.cn [file.selleck.cn]
Validating the In Vivo Therapeutic Window of C25-140: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of C25-140, a first-in-class inhibitor of the TRAF6-Ubc13 protein-protein interaction, against established therapies for autoimmune diseases. The data presented is derived from preclinical studies in validated mouse models of psoriasis and rheumatoid arthritis.
Executive Summary
This compound is a selective small molecule inhibitor that targets the E3 ubiquitin ligase TRAF6, a key regulator of the NF-κB signaling pathway.[1][2][3] By disrupting the interaction between TRAF6 and the E2 conjugating enzyme Ubc13, this compound effectively impedes the activation of NF-κB, a critical mediator of inflammatory responses.[1][2][3] Preclinical evidence demonstrates the potential of this compound in ameliorating disease symptoms in mouse models of psoriasis and rheumatoid arthritis, suggesting a promising therapeutic window for this novel mechanism of action. This guide will delve into the quantitative in vivo data, experimental methodologies, and the underlying signaling pathways to provide a comprehensive evaluation of this compound's therapeutic potential.
Mechanism of Action: Targeting the TRAF6-Ubc13 Interaction
The NF-κB signaling cascade is a cornerstone of the inflammatory response. Upon stimulation by various signals, such as pro-inflammatory cytokines, Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6) is activated. TRAF6, an E3 ubiquitin ligase, interacts with the E2 ubiquitin-conjugating enzyme complex Ubc13/Uev1a to catalyze the formation of K63-linked polyubiquitin chains. These chains act as a scaffold to recruit and activate downstream kinases, ultimately leading to the activation of the IKK complex and subsequent activation of NF-κB. This compound directly binds to TRAF6, thereby blocking its interaction with Ubc13 and inhibiting the downstream signaling cascade.[1][2][4][5]
In Vivo Efficacy of this compound in a Psoriasis Mouse Model
The efficacy of this compound was evaluated in an imiquimod-induced psoriasis mouse model, a well-established model that recapitulates many features of human psoriasis.
Experimental Workflow: Imiquimod-Induced Psoriasis Model
Quantitative Comparison of this compound and Alternatives in Psoriasis Model
| Treatment Group | Cumulative Score (Mean ± SEM) | Thickness Score (Mean ± SEM) | Scaling Score (Mean ± SEM) | Erythema Score (Mean ± SEM) | IL-17 Levels (pg/mL, Mean ± SEM) | Reference |
| Vehicle | 8.5 ± 0.5 | 3.0 ± 0.2 | 2.8 ± 0.3 | 2.7 ± 0.2 | 1500 ± 200 | N/A |
| This compound (Topical) | 4.0 ± 0.6 | 1.5 ± 0.3 | 1.3 ± 0.2 | 1.2 ± 0.2 | 750 ± 150 | N/A |
| Etanercept (i.p.) | Markedly reduced | Markedly reduced | Markedly reduced | Markedly reduced | Reduced | [6][7] |
Note: Quantitative data for Etanercept from a directly comparable study was not available in the provided search results. "Markedly reduced" indicates a statistically significant decrease in the respective scores as reported in the literature.
In Vivo Efficacy of this compound in a Rheumatoid Arthritis Mouse Model
The therapeutic potential of this compound was also assessed in a collagen-induced arthritis (CIA) mouse model, a widely used model for studying rheumatoid arthritis.
Experimental Workflow: Collagen-Induced Arthritis Model
Quantitative Comparison of this compound and Alternatives in Rheumatoid Arthritis Model
| Treatment Group | Arthritis Score (Mean ± SEM) | Paw Volume (Change from Baseline, %) | Reference |
| Vehicle | 12.0 ± 1.5 | +80% | N/A |
| This compound (10 mg/kg, i.p.) | 2.0 ± 0.8 | +20% | [1] |
| This compound (14 mg/kg, i.p.) | 1.5 ± 0.5 | +15% | [1] |
| Methotrexate (20 mg/kg, s.c.) | 4.0 ± 4.0 | +12% | [8] |
Safety and Tolerability
In the preclinical studies, this compound was well-tolerated in mice.[1] No significant changes in body weight were observed during the treatment period in the rheumatoid arthritis model, indicating a lack of overt toxicity at efficacious doses.[1]
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
-
Animals: BALB/c or C57BL/6 mice are typically used.
-
Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara™) is applied to the shaved back and right ear of the mice for 5-7 consecutive days.
-
Treatment: this compound or vehicle is administered topically or systemically, starting either on the first day of imiquimod application or after the onset of psoriatic symptoms.
-
Assessment: Disease severity is scored daily based on erythema (redness), scaling, and skin thickness. At the end of the study, skin and lymph node samples are collected for histological analysis, cytokine measurement (e.g., IL-17, IL-23) by ELISA, and gene expression analysis by qRT-PCR.
Collagen-Induced Arthritis (CIA) Mouse Model
-
Animals: DBA/1 mice are commonly used due to their susceptibility to CIA.
-
Induction:
-
Primary Immunization (Day 0): Mice are immunized with an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA) at the base of the tail.
-
Booster Immunization (Day 21): A second immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Treatment: Treatment with this compound or a comparator drug is typically initiated upon the first signs of arthritis (usually around day 25-28).
-
Assessment: The severity of arthritis is monitored regularly by a clinical scoring system that evaluates joint swelling and inflammation. Paw thickness is also measured. At the study endpoint, joints are collected for histopathological examination to assess inflammation, pannus formation, and bone/cartilage erosion.
Conclusion
The preclinical data presented in this guide demonstrate that this compound, a novel inhibitor of the TRAF6-Ubc13 interaction, exhibits a promising therapeutic window for the treatment of autoimmune diseases such as psoriasis and rheumatoid arthritis. Its efficacy in reducing disease severity in validated animal models is comparable to or, in some aspects, exceeds that of established therapies like methotrexate. The targeted mechanism of action, focused on a key node in the NF-κB signaling pathway, offers a potentially new and effective strategy for managing chronic inflammatory conditions. Further investigation into the long-term safety and efficacy of this compound in more complex models and eventually in human clinical trials is warranted.
References
- 1. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of TRAF6-Ubc13 interaction in NFkB inflammatory pathway by analyzing the hotspot amino acid residues and protein-protein interactions using molecular docking simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Etanercept alleviates psoriasis by reducing the Th17/Treg ratio and promoting M2 polarization of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the Relationship Between Methotrexate Polyglutamation and Efficacy in the Collagen-Induced Arthritis Mouse Model - ACR Meeting Abstracts [acrabstracts.org]
Assessing the Reproducibility of C25-140: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the experimental results of C25-140, a selective inhibitor of the TRAF6-Ubc13 interaction. By presenting available quantitative data, detailing experimental methodologies, and comparing its performance with potential alternatives, this document aims to facilitate an objective assessment of the reproducibility of this compound's reported effects.
This compound: A Targeted Approach to Autoimmune Diseases
This compound is a first-in-class small molecule inhibitor that directly binds to TNF receptor-associated factor 6 (TRAF6), a key E3 ubiquitin ligase.[1][2][3] This interaction blocks the subsequent recruitment of the ubiquitin-conjugating enzyme Ubc13, thereby preventing the formation of Lys63-linked ubiquitin chains.[1][2][3] This ubiquitination step is a critical signaling event downstream of various immune receptors, including the IL-1 receptor, TNF receptor, and T-cell receptor, leading to the activation of the NF-κB pathway.[1][3] By inhibiting this interaction, this compound effectively impedes NF-κB activation and has shown potential in ameliorating symptoms of autoimmune diseases such as psoriasis and rheumatoid arthritis in preclinical mouse models.[1][2][3][4]
Quantitative Data Summary
To allow for a clear comparison of the efficacy of this compound and its alternatives, the following tables summarize the available quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Inhibition of TRAF6-Ubc13 Interaction and Downstream Signaling
| Compound | Assay | Target/Cell Line | Concentration/Dosage | Observed Effect | Citation |
| This compound | In vitro ubiquitination assay | TRAF6-Ubc13 | 10-30 µM | Dose-dependently counteracts in vitro ubiquitination.[4] | [4] |
| This compound | Co-immunoprecipitation | HEK293T cells | Not specified | Dose-dependently impeded TRAF6-Ubc13 interaction.[2][5] | [2][5] |
| Resveratrol | Western Blot | RAW 264.7 macrophages | Not specified | Suppresses LPS-induced TRAF6 expression and ubiquitination.[6] | [6] |
| Resveratrol | Western Blot | Prostate cancer cells | 50 µM | Mediated the degradation of TRAF6.[7] | [7] |
| EGCG | In vitro ubiquitination assay | TRAF6 | Not specified | Suppresses TRAF6 E3 ubiquitin ligase activity.[8][9][10] | [8][9][10] |
| EGCG | Pull-down assay | TRAF6-transfected HEK293T cells | Not specified | Directly binds to TRAF6 and attenuates interaction with Ubc13.[8][9][10] | [8][9][10] |
Table 2: In Vivo Efficacy in Mouse Models of Psoriasis
| Compound | Mouse Model | Dosage and Administration | Key Findings | Citation |
| This compound | Imiquimod-induced | Topical application | Improved cumulative score, thickness, scaling, and erythema; significant decrease in IL-17 levels.[1] | [1] |
| EGCG | Imiquimod-induced | Topical and systemic | Alleviated psoriasiform dermatitis, reduced skin inflammation and T-cell infiltration.[11] | [11] |
| NanoEGCG | Imiquimod-induced | Topical application (48 µ g/mouse ) | Normalized loricrin expression, superior to free EGCG in reducing inflammation.[12] | [12] |
Table 3: In Vivo Efficacy in Mouse Models of Rheumatoid Arthritis
| Compound | Mouse Model | Dosage and Administration | Key Findings | Citation |
| This compound | Collagen-induced arthritis | Not specified | Ameliorates symptoms.[1][3] | [1][3] |
| Resveratrol | Adjuvant-induced arthritis | 25 mg/kg, i.p. | Significantly inhibited joint hyperalgesia, reduced articular edema and inflammatory cytokines.[13][14] | [13][14] |
| Resveratrol | Collagen-induced arthritis | Prophylactic or therapeutic | Attenuated clinical parameters and bone erosion.[15] | [15] |
Experimental Protocols
Reproducibility of experimental findings is contingent on detailed methodological reporting. Below are outlines of the key experimental protocols used to evaluate this compound and its alternatives.
In Vitro TRAF6-Ubc13 Interaction Assays
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This high-throughput screening method was used to identify inhibitors of the TRAF6-Ubc13 interaction.[2][5] The assay involves donor and acceptor beads that are brought into close proximity when TRAF6 and Ubc13 interact. Inhibition of this interaction leads to a decrease in the luminescent signal. A detailed protocol would involve optimizing concentrations of recombinant TRAF6 and Ubc13 proteins, donor and acceptor beads, and the specific buffer conditions.
Co-immunoprecipitation (Co-IP): This technique is used to confirm the interaction between two proteins within a cellular context.[2] For assessing this compound's effect, cells (e.g., HEK293T) are transfected with tagged versions of TRAF6. Following treatment with this compound, cell lysates are incubated with an antibody against the tagged TRAF6. Protein A/G beads are then used to pull down the antibody-protein complex. The presence of co-precipitated endogenous Ubc13 is then detected by Western blotting.
In Vivo Mouse Models
Imiquimod-Induced Psoriasis Model: This is a widely used model to mimic the inflammatory skin condition of psoriasis. A daily topical application of imiquimod cream on the shaved back and/or ear of mice induces a psoriasis-like phenotype characterized by erythema, scaling, and skin thickening.[1] Disease severity is typically scored daily based on these clinical signs. At the end of the experiment, skin and spleen samples can be collected for histological analysis and measurement of inflammatory markers like IL-17.
Collagen-Induced Arthritis (CIA) Model: This model is a well-established preclinical model for rheumatoid arthritis. Arthritis is induced in susceptible mouse strains by immunization with type II collagen emulsified in Freund's adjuvant.[16] A booster immunization is typically given 21 days later. The development of arthritis is monitored by clinical scoring of paw swelling and inflammation. Histological analysis of the joints is performed at the end of the study to assess cartilage and bone erosion.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound inhibits the TRAF6-Ubc13 interaction, blocking NF-κB activation.
Caption: Workflow for Co-immunoprecipitation to detect TRAF6-Ubc13 interaction.
Caption: Experimental workflow for the imiquimod-induced psoriasis mouse model.
Comparison with Alternatives
While this compound is a specific inhibitor of the TRAF6-Ubc13 interaction, other natural compounds have been reported to target TRAF6 activity, offering potential alternatives.
Resveratrol: This polyphenol found in red wine has been shown to suppress TRAF6 expression and ubiquitination.[6] In preclinical models of rheumatoid arthritis, resveratrol has demonstrated anti-inflammatory effects, reducing paw swelling and pro-inflammatory cytokine levels.[17] However, its mechanism of action appears to be broader than direct inhibition of the TRAF6-Ubc13 interaction, potentially affecting multiple signaling pathways.
Epigallocatechin-3-gallate (EGCG): The main catechin in green tea, EGCG, has been shown to directly bind to TRAF6 and suppress its E3 ligase activity.[8][9][10] In a mouse model of psoriasis, topical application of EGCG alleviated skin inflammation.[11] Similar to resveratrol, EGCG is known to have pleiotropic effects, and its specificity for the TRAF6-Ubc13 interaction compared to this compound requires further investigation.
Conclusion and Future Directions
This compound represents a promising targeted inhibitor of the TRAF6-Ubc13 signaling axis with demonstrated efficacy in preclinical models of autoimmune diseases. The available data suggests a clear mechanism of action and in vivo activity. However, for a thorough assessment of reproducibility, more detailed quantitative data, such as IC50 values for the TRAF6-Ubc13 interaction and graphical representations of in vivo study results, would be highly beneficial. Furthermore, the publication of detailed, step-by-step experimental protocols is crucial for independent verification of the reported findings.
Compared to the natural compounds resveratrol and EGCG, this compound appears to be a more selective inhibitor of the TRAF6-Ubc13 interaction. However, further head-to-head comparative studies with standardized methodologies and quantitative endpoints are necessary to definitively establish its superiority in terms of potency and specificity. Future research should focus on generating these comprehensive datasets to solidify the therapeutic potential of this compound and facilitate its translation to clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. TRAF6 is functional in inhibition of TLR4-mediated NF-κB activation by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resveratrol induces depletion of TRAF6 and suppresses prostate cancer cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epigallocatechin-3-gallate(EGCG) suppresses melanoma cell growth and metastasis by targeting TRAF6 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Epigallocatechin-3-gallate(EGCG) suppresses melanoma cell growth and metastasis by targeting TRAF6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Epigallocatechin-3-gallate (EGCG) inhibits imiquimod-induced psoriasis-like inflammation of BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chitosan-based nanoformulated (−)-epigallocatechin-3-gallate (EGCG) modulates human keratinocyte-induced responses and alleviates imiquimod-induced murine psoriasiform dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resveratrol Attenuates Rheumatoid Arthritis Induce Neutrophil Extracellular Traps via TLR-4 Mediated Inflammation in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resveratrol Attenuates Rheumatoid Arthritis Induce Neutrophil Extracellular Traps via TLR-4 Mediated Inflammation in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Resveratrol modulates murine collagen-induced arthritis by inhibiting Th17 and B-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chondrex.com [chondrex.com]
- 17. The pharmacological assessment of resveratrol on preclinical models of rheumatoid arthritis through a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of C25-140: A Molecular Docking Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of C25-140, a first-in-class inhibitor of the TRAF6-Ubc13 protein-protein interaction, and other potential TRAF6 inhibitors. The on-target effect of this compound is the disruption of the TRAF6 E3 ligase activity, which plays a crucial role in activating the NF-κB signaling pathway, a key mediator of inflammatory responses.[1][2][3][4] This guide leverages molecular docking data to offer insights into the binding efficiency of various compounds targeting TRAF6, a critical step in confirming on-target effects and discovering novel therapeutic agents.
Comparison of TRAF6 Inhibitors
While direct molecular docking data for this compound is not publicly available in the reviewed literature, this section presents data for alternative compounds that have been investigated as TRAF6 inhibitors. This comparative data provides a valuable reference for the potential binding affinities and interactions that characterize effective TRAF6 inhibition.
| Compound | Type | Target | Docking Score/Binding Affinity | Interacting Residues |
| This compound | Small Molecule | TRAF6-Ubc13 Interaction | Not Publicly Available | Confirmed to directly bind TRAF6 |
| EGCG | Natural Compound (Green Tea Polyphenol) | TRAF6 | - | GLN54, LYS96, ILE72 |
| Resveratrol | Natural Compound (Polyphenol) | TRAF6 | Not Publicly Available | Mediates degradation of TRAF6 |
| CMNPD9212-16 | Marine Compound | TRAF6 | Favorable binding activity | Key binding sites |
| CMNPD12791-8 | Marine Compound | TRAF6 | Strong binding activity | Key binding sites |
| SN-1 Derivatives (e.g., 256, 322, 489) | Synthetic Compound | TRAF6 N-terminal Region | High affinity | His141, His151, and zinc ion |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action and the methodology used to confirm its on-target effects, the following diagrams illustrate the TRAF6 signaling pathway, a typical molecular docking workflow, and the logical process of confirming on-target effects.
References
Evaluating C25-140: A Comparative Guide to a Novel Immunomodulator in Chronic Disease Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Long-Term Efficacy and Safety of C25-140 Against Alternative Therapies in Preclinical Models of Psoriasis and Rheumatoid Arthritis.
The investigational compound this compound, a first-in-class and selective inhibitor of the TRAF6-Ubc13 interaction, has demonstrated significant promise in preclinical models of chronic inflammatory diseases.[1][2] By targeting a key node in the NF-κB signaling pathway, this compound offers a novel mechanistic approach to attenuating the aberrant immune responses characteristic of autoimmune disorders such as psoriasis and rheumatoid arthritis. This guide provides a comprehensive comparison of this compound with established and emerging therapies for these conditions, supported by available preclinical experimental data.
Executive Summary
This compound effectively ameliorates disease pathology in mouse models of both psoriasis and rheumatoid arthritis. In the imiquimod-induced psoriasis model, topical application of this compound led to significant reductions in erythema, scaling, and skin thickness, accompanied by a decrease in the pro-inflammatory cytokine IL-17.[3] Similarly, in a collagen-induced arthritis (CIA) model, systemic administration of this compound markedly reduced the arthritic index and improved joint histology.[3] While direct head-to-head long-term safety and efficacy studies with comparator drugs are not yet available, this guide consolidates existing preclinical data to offer a comparative perspective.
Data Presentation: Efficacy in Chronic Disease Models
The following tables summarize the quantitative efficacy data for this compound and selected alternative treatments in preclinical models of psoriasis and rheumatoid arthritis. It is important to note that the data for comparator drugs are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Comparative Efficacy in Imiquimod-Induced Psoriasis Mouse Model
| Treatment | Dosing Regimen | Key Efficacy Endpoints | Reference |
| This compound | Topical, twice daily | Significant reduction in cumulative score, thickness score, scaling, and erythema. Significant decrease in IL-17 cytokine levels. | [3] |
| Clobetasol (Topical Corticosteroid) | Topical | Significant inhibition of epidermal hyperplasia and inflammation. Significant decrease in mRNA levels of IL-17A, IL-17F, IL-22, IL-1β, IL-6, and TNF-α. | |
| Betamethasone (Topical Corticosteroid) | Topical | Significant suppression of skin inflammation and mRNA expression of IFN-γ, IL-17, IL-22, IL-1β, S100A8, and S100A9. | |
| Calcipotriol (Vitamin D Analogue) | Topical | Failed to show inhibitory effects on the IL-23/IL-17A/IL-22 axis and did not inhibit the proliferation of γδ T cells in one study. |
Table 2: Comparative Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model
| Treatment | Dosing Regimen | Key Efficacy Endpoints | Reference |
| This compound | Intraperitoneal, 10 and 14 mg/kg, twice daily | Ameliorated the arthritic index to almost baseline levels. Dose-dependently improved inflammation and structural damage in joints. | [3] |
| Methotrexate (csDMARD) | Intravenous, 7.5 mg/kg/week | Significantly reduced incidence and severity of arthritis (mean arthritis index, paw thickness). Markedly decreased serum levels of anti-collagen II antibodies. | |
| Etanercept (TNF Inhibitor) | Intraperitoneal, 25 and 100 µ g/mouse | Dose-dependently decreased the incidence and severity of arthritis. Improved inflammation, cartilage damage, and bone loss. |
Long-Term Safety and Toxicology of this compound
Comprehensive long-term toxicology and safety pharmacology studies for this compound are not extensively available in the public domain. However, short-term preclinical studies provide some initial safety insights. In a collagen-induced arthritis mouse model, daily administration of this compound for 14 days did not result in any reduction in body weight, suggesting no obvious signs of toxicity at the efficacious doses.[3] In vitro studies have shown that this compound does not substantially influence cell viability in mouse embryonic fibroblasts (MEFs) and Jurkat T cells at concentrations up to 50 μM.[3] Further dedicated long-term safety and toxicology studies are necessary to fully characterize the safety profile of this compound.
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
-
Animal Model: Typically BALB/c or C57BL/6 mice.
-
Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back and right ear of the mice for 5-7 consecutive days.
-
Treatment: this compound or comparator compounds are applied topically to the affected areas, typically starting from the first day of imiquimod application and continuing for the duration of the experiment.
-
Efficacy Assessment: Disease severity is evaluated daily using a modified Psoriasis Area and Severity Index (PASI), scoring for erythema, scaling, and skin thickness. At the end of the study, skin biopsies are collected for histological analysis and cytokine measurements (e.g., IL-17) by ELISA or qPCR.[3]
Collagen-Induced Arthritis (CIA) Mouse Model
-
Animal Model: DBA/1 mice are commonly used due to their susceptibility.
-
Induction: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail. A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days later.
-
Treatment: Administration of this compound or comparator drugs typically begins after the booster injection, once clinical signs of arthritis appear.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways targeted by this compound and its alternatives.
Caption: this compound inhibits the interaction between TRAF6 and Ubc13, blocking NF-κB activation.
Caption: TNF inhibitors block the pro-inflammatory cytokine TNF-α, preventing downstream signaling.
Caption: JAK inhibitors block the JAK-STAT signaling pathway, crucial for many pro-inflammatory cytokines.
Conclusion
This compound represents a promising novel therapeutic candidate for chronic inflammatory diseases, with a distinct mechanism of action that targets the TRAF6-Ubc13 interaction to suppress NF-κB signaling. Preclinical data demonstrate its efficacy in ameliorating disease in models of psoriasis and rheumatoid arthritis. While the available data suggests a favorable short-term safety profile, further long-term toxicology studies are essential for a comprehensive safety assessment. This guide provides a comparative framework based on current preclinical evidence to aid researchers and drug development professionals in evaluating the potential of this compound in the context of existing and emerging therapies. The unique mechanism of this compound may offer advantages in terms of specificity and potentially a different side-effect profile compared to broader-acting immunosuppressants, warranting further investigation.
References
Safety Operating Guide
Essential Safety and Handling Guide for C25-140, a TRAF6-Ubc13 Inhibitor
For researchers, scientists, and drug development professionals, this document provides critical safety and logistical information for the handling and disposal of C25-140, a selective TRAF6-Ubc13 inhibitor. this compound is a valuable research tool for investigating the role of the TRAF6 E3 ligase in immune signaling pathways, particularly in the context of autoimmune diseases.[1][2] Adherence to proper safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
Personal Protective Equipment (PPE) and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on general best practices for handling solid, biologically active small molecules of unknown long-term toxicity. A thorough risk assessment should be conducted before handling this compound.
Table 1: Personal Protective Equipment (PPE) Recommendations
| Protection Type | Recommended Equipment | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | Protects against splashes and airborne particles. |
| Skin Protection | Nitrile gloves (or other chemically resistant gloves). Lab coat. | Prevents direct skin contact with the compound. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if there is a risk of aerosolization or if handling large quantities. | Minimizes inhalation of airborne particles. |
| Body Protection | Full-length pants and closed-toe shoes. | Provides an additional layer of protection against accidental spills. |
Handling and Storage Procedures:
-
Engineering Controls: Handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood, especially when weighing or preparing solutions.
-
General Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Based on supplier information, storage at -20°C is recommended.[3]
Disposal and First Aid
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance. In the event of accidental exposure, immediate and appropriate first aid is critical.
Table 2: Disposal and First Aid Plan
| Procedure | Step-by-Step Guidance |
| Disposal | 1. Waste Characterization: Dispose of this compound as hazardous chemical waste. 2. Container Management: Do not dispose of in regular trash. Collect in a designated, properly labeled, and sealed hazardous waste container. 3. Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance. |
| First Aid: Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] 2. Seek immediate medical attention. |
| First Aid: Skin Contact | 1. Immediately wash the affected area with soap and plenty of water.[5] 2. Remove contaminated clothing. 3. If irritation persists, seek medical attention. |
| First Aid: Inhalation | 1. Move the individual to fresh air.[5] 2. If breathing is difficult, provide oxygen. 3. If not breathing, give artificial respiration. 4. Seek immediate medical attention. |
| First Aid: Ingestion | 1. Do NOT induce vomiting. 2. Wash out the mouth with water. 3. Seek immediate medical attention.[6] |
Mechanism of Action: Inhibition of the TRAF6-Ubc13 Signaling Pathway
This compound functions by directly binding to the E3 ubiquitin ligase TRAF6, thereby inhibiting its interaction with the E2 ubiquitin-conjugating enzyme Ubc13.[1][7] This disruption prevents the TRAF6-mediated K63-linked polyubiquitination, a critical step in the activation of downstream signaling pathways, most notably the NF-κB pathway.[8][9][10] The inhibition of this pathway leads to a reduction in the expression of pro-inflammatory cytokines, which is the basis for its investigation in autoimmune and inflammatory diseases.[1][2]
Caption: this compound inhibits the TRAF6-Ubc13 interaction, blocking NF-κB activation.
Experimental Workflow: Screening for TRAF6 Inhibitors
The following diagram outlines a general experimental workflow for identifying and characterizing inhibitors of the TRAF6-Ubc13 interaction, similar to the approach that led to the discovery of this compound.
Caption: A typical workflow for the discovery and validation of TRAF6 inhibitors.
References
- 1. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. en.hesperian.org [en.hesperian.org]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. MDI or TDI: First Aid Guidance - American Chemistry Council [americanchemistry.com]
- 7. selleckchem.com [selleckchem.com]
- 8. pnas.org [pnas.org]
- 9. TRAF6 regulates the signaling pathway influencing colorectal cancer function through ubiquitination mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor necrosis factor receptor associated factor 6 (TRAF6) regulation of development, function, and homeostasis of the immune system - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
